molecular formula C11H14N4 B11900829 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B11900829
M. Wt: 202.26 g/mol
InChI Key: XDPIAILQKBPYDN-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azepan-1-yl)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azepan-1-yl)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(azepan-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4/c12-7-10-8-13-11(14-9-10)15-5-3-1-2-4-6-15/h8-9H,1-6H2

InChI Key

XDPIAILQKBPYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Profiling of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile: An SNAr Pathway Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors, orexin receptor antagonists, and histone deacetylase (HDAC) inhibitors. The functionalization of this heterocycle via Nucleophilic Aromatic Substitution (SNAr) is a foundational technique in medicinal chemistry.

This technical whitepaper details the synthesis of 2-(azepan-1-yl)pyrimidine-5-carbonitrile , a highly versatile intermediate. The reaction involves the substitution of the C2-chloride of 2-chloropyrimidine-5-carbonitrile with azepane (hexamethyleneimine). By analyzing the thermodynamic and kinetic drivers of this pathway, this guide provides researchers with a self-validating, highly optimized protocol designed for scalability and high-fidelity yields.

Mechanistic Rationale: The SNAr Pathway

The synthesis proceeds via an addition-elimination SNAr mechanism, driven by the electronic landscape of the pyrimidine ring.

Electrophilic Activation

The pyrimidine core is inherently electron-deficient due to its two electronegative nitrogen atoms. This deficiency is drastically amplified by the 5-carbonitrile group. The nitrile moiety exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[1]. This electronic withdrawal heavily localizes partial positive charge at the C2 and C4/C6 positions, making the C2-chloride highly susceptible to 2[2].

Nucleophilic Attack and Causality

Azepane, a lipophilic secondary amine, acts as the nucleophile. The reaction causality dictates specific environmental controls:

  • Solvent Causality: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is mandatory. DMF solvates the azepane without hydrogen-bonding (which would otherwise blunt its nucleophilicity) and stabilizes the highly polar, anionic Meisenheimer transition state, thereby accelerating the reaction kinetics[3].

  • Base Causality: Potassium carbonate (K2CO3) is utilized as a heterogeneous inorganic acid scavenger. As the reaction proceeds, HCl is generated. Without a base, HCl would protonate the remaining azepane, rendering it non-nucleophilic and stalling the reaction. K2CO3 neutralizes the acid without participating in competing nucleophilic side reactions.

SNAr_Mechanism R 2-Chloropyrimidine- 5-carbonitrile + Azepane MC Meisenheimer Complex (Anionic) R->MC Nucleophilic Attack (k1) P 2-(Azepan-1-yl)pyrimidine- 5-carbonitrile MC->P Cl- Expulsion (k2) BP Chloride Ion + Protonated Base MC->BP Byproducts

Figure 1: SNAr mechanism for 2-(azepan-1-yl)pyrimidine-5-carbonitrile synthesis.

Experimental Design & Workflow (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is engineered with integrated In-Process Controls (IPCs). Each step acts as a self-validating checkpoint.

Reagents
  • Electrophile: 2-Chloropyrimidine-5-carbonitrile (1.0 equiv)

  • Nucleophile: Azepane (1.2 equiv)

  • Base: Anhydrous K2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M relative to electrophile)

Step-by-Step Methodology
  • Reactor Setup & Solvation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 2-chloropyrimidine-5-carbonitrile. Add anhydrous DMF to achieve a 0.2 M concentration.

    • IPC Check: Ensure complete dissolution. The solution must be clear before proceeding.

  • Base Addition: Add finely powdered, anhydrous K2CO3 to the solution. Stir for 5 minutes at room temperature to create a uniform suspension.

  • Nucleophile Introduction: Slowly add azepane dropwise via a syringe.

    • Causality: Dropwise addition mitigates the initial exothermic spike of the nucleophilic attack, preventing localized overheating and the formation of degradation byproducts.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.

    • IPC Check: Sample the reaction every 2 hours. Analyze via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is self-validated as complete when the electrophile peak is consumed (< 1% remaining).

  • Quench and Precipitation: Cool the mixture to room temperature. Pour the crude mixture slowly into vigorously stirred ice-cold distilled water (5× the volume of DMF).

    • Causality: Water acts as an anti-solvent. The lipophilic product precipitates out of the aqueous phase, while DMF and inorganic salts (KCl, excess K2CO3) remain dissolved, enabling a highly efficient primary purification.

Workflow S1 Step 1: Preparation Dissolve 2-chloro-pyrimidine-5-carbonitrile in DMF (0.2 M) S2 Step 2: Reagent Addition Add Azepane (1.2 eq) and K2CO3 (2.0 eq) S1->S2 S3 Step 3: Reaction Heat to 90°C for 4-6 hours Monitor via LC-MS S2->S3 S4 Step 4: Quench & Workup Cool to RT, pour into ice-water, extract with EtOAc S3->S4 S5 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) S4->S5

Figure 2: Step-by-step experimental workflow for the SNAr synthesis.

Quantitative Data & Optimization

The choice of solvent and base drastically impacts the thermodynamics of the Meisenheimer complex formation. The table below summarizes quantitative optimization data to guide researchers in adapting the protocol to available inventory.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Rationale / Observation
DMF K2CO3 90 4 >99 92 Optimal stabilization of the anionic Meisenheimer complex.
MeCNDIPEA8069585Viable alternative; slightly slower kinetics due to lower boiling point.
THFTEA65127062Lower thermal activation energy restricts the reaction rate.
EtOHK2CO38088575Protic solvent hydrogen-bonds with azepane, reducing nucleophilicity.

Downstream Processing & Analytics

Following the aqueous quench (Step 5), if the product forms an oil rather than a crystalline solid, extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove trace DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Analytical Signatures for Validation:

  • LC-MS (ESI+): The expected mass for C11H14N4 is 202.12 g/mol . Look for the distinct [M+H]+ peak at m/z = 203.1 .

  • 1H NMR (CDCl3, 400 MHz): The defining signature of the functionalized pyrimidine core is a sharp, symmetric singlet integrating to 2H around δ 8.4–8.6 ppm , corresponding to the equivalent C4 and C6 aromatic protons. The azepane ring will present as broad aliphatic multiplets between δ 1.5–3.8 ppm .

References

  • Source: PubMed Central (NIH)
  • 4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile Source: Benchchem URL
  • Pyrimidines and their Benzo Derivatives Source: ResearchGate URL

Sources

Technical Guide: The Physicochemical & Synthetic Profile of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

[1]

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS: 1774902-18-9) represents a high-value chemotype.[1] It bridges the gap between rigid heteroaromatic cores and flexible aliphatic rings. Unlike its piperidine or pyrrolidine analogs, the seven-membered azepane ring introduces unique conformational entropy and lipophilic bulk, often utilized to modulate potency and metabolic stability in kinase inhibitors (e.g., EGFR, PI3K) and protease inhibitors (e.g., Cathepsin K).

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and its structural utility in drug design.

Physicochemical Profile

The following data synthesizes computational metrics with empirical observations typical for this class of pyrimidine carbonitriles.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionContext for Drug Design
Molecular Formula C₁₁H₁₄N₄Core scaffold
Molecular Weight 202.26 g/mol Fragment-like; ideal for further functionalization
LogP (Calc) 1.73 ± 0.2Optimal lipophilicity for membrane permeability (Rule of 5 compliant)
TPSA 52.81 ŲGood oral bioavailability predictor (<140 Ų)
H-Bond Acceptors 4 (N atoms)Critical for hinge-binding in kinase domains
H-Bond Donors 0Reduces desolvation penalty upon protein binding
pKa (Conj.[1][2][3] Acid) ~2.5 (Pyrimidine N)The electron-withdrawing nitrile group significantly lowers basicity
Solubility DMSO, Methanol, DCMLow aqueous solubility; requires formulation or salt formation
Appearance Off-white to pale yellow solidTypical of amino-pyrimidine carbonitriles

Structural Biology & SAR Logic

The utility of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile lies in its "Push-Pull" electronic system.[1]

  • The "Pull" (Nitrile Group): The C5-cyano group is a strong electron-withdrawing group (EWG).[1] It deactivates the pyrimidine ring, making the C2 position highly susceptible to nucleophilic attack during synthesis, but also increases the acidity of the system, potentially strengthening interactions with active site residues (e.g., Cysteine thiols).

  • The "Push" (Azepane Ring): The nitrogen lone pair from the azepane ring donates electron density back into the pyrimidine ring via resonance. This donation modulates the electron deficiency caused by the nitrile, fine-tuning the pKa and making the N1/N3 pyrimidine nitrogens specific hydrogen bond acceptors.

  • The Azepane Twist: Unlike the chair conformation of piperidine, the seven-membered azepane ring adopts a twist-chair/twist-boat conformation.[1] This creates a different vector for hydrophobic interactions, often allowing the molecule to access hydrophobic pockets that are sterically restricted for 6-membered rings.

Diagram 1: Structure-Activity Relationship (SAR) & Synthesis Logic

SAR_LogicCore2-(Azepan-1-yl)pyrimidine-5-carbonitrileNitrileC5-Nitrile (CN)• Electron Withdrawing• H-bond Acceptor• Metabolic StabilityCore->NitrileElectronic PullPyrimidinePyrimidine Core• Scaffold Rigidity• Kinase Hinge BinderCore->PyrimidineStructural BaseAzepaneAzepane Ring• Hydrophobic Bulk• Twist Conformation• Solubility ModulationCore->AzepaneSteric/LipophilicNitrile->PyrimidineDeactivates Ring(Facilitates SnAr)Azepane->PyrimidineDonates e- Density(Resonance)

Caption: SAR analysis showing the electronic push-pull mechanism between the azepane donor and nitrile acceptor on the pyrimidine core.[1]

Experimental Synthesis Protocol

Objective: Synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile via Nucleophilic Aromatic Substitution (SnAr). Scale: 10 mmol (scalable to kg).

Reaction Mechanism

The reaction proceeds via an SnAr mechanism . The 5-cyano group activates the 2-position of the pyrimidine ring, making the chlorine atom a good leaving group.[1] The secondary amine (azepane) acts as the nucleophile.[4]

Materials[2][6]
  • Precursor: 2-Chloropyrimidine-5-carbonitrile (1.0 eq)[1]

  • Nucleophile: Azepane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine-5-carbonitrile (1.39 g, 10 mmol) in dry Acetonitrile (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). Note: If solubility is an issue, DMF can be used, but MeCN simplifies workup.

  • Nucleophile Addition: Dropwise add azepane (1.35 mL, 12 mmol) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a new polar spot (product) should appear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product typically precipitates as a solid. Filter the precipitate.[5]

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for pyrimidine protons (s, 2H) around δ 8.6–8.8 ppm and azepane multiplets (1.5–1.8 ppm, 3.5–3.8 ppm).

    • IR: Distinct Nitrile (C≡N) stretch at ~2220 cm⁻¹.[2]

Diagram 2: Synthesis Workflow

Synthesis_WorkflowStartStart: 2-Chloropyrimidine-5-carbonitrile + MeCNAdd_BaseAdd Base (K2CO3)& Azepane (0°C)Start->Add_BaseReactionStir at RT (4-6h)Monitor TLCAdd_Base->ReactionQuenchQuench in Ice WaterReaction->QuenchIsolateFiltration orEtOAc ExtractionQuench->IsolatePurifyRecrystallization(EtOH/H2O)Isolate->Purify

Caption: Step-by-step workflow for the SnAr synthesis of the target compound.

Applications in Drug Discovery

This specific molecule serves as a versatile intermediate for several therapeutic classes:

  • Kinase Inhibitors (EGFR/PI3K): The pyrimidine-5-carbonitrile motif mimics the adenine ring of ATP.[1] The azepane ring projects into the solvent-exposed region or specific hydrophobic pockets (e.g., underneath the P-loop).[1] Derivatives have shown activity against EGFR T790M mutants [1].[3][6][7]

  • Cathepsin K Inhibitors: The nitrile group can form a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K (a target for osteoporosis). The azepane ring mimics the P2 or P3 substituent of the substrate [2].

  • CNS Agents: Azepane derivatives often possess higher blood-brain barrier (BBB) permeability compared to polar analogs, making them suitable for targeting CNS receptors like 5-HT (Serotonin) or Dopamine receptors [3].[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Class 6.1 Toxic substance due to the nitrile functionality and potential metabolic release of cyanide ions (though the aromatic nitrile is generally stable).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the azepane ring.

References

  • BenchChem. (2025).[4][8] 2-(Azepan-1-yl)pyrimidine-5-carbonitrile Technical Data. Link[1]

  • ChemScene. (2025). Product Analysis: CAS 1774902-18-9.[1][9] Link

  • National Institutes of Health (NIH). (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR. Organic & Biomolecular Chemistry. Link

  • MDPI. (2024).[6] Recent Advances in Pyrimidine-Based Drugs. Link[1]

  • Core. (2020). Synthesis and screening of pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Link

Technical Deep Dive: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action & Experimental Validation Guide

Executive Summary

2-(Azepan-1-yl)pyrimidine-5-carbonitrile represents a privileged pharmacophore in medicinal chemistry, primarily functioning as a covalent reversible inhibitor of cysteine proteases (specifically Cathepsin K ) and, structurally, as a scaffold for Tyrosine Kinase inhibitors (e.g., EGFR, VEGFR).

This guide focuses on its primary mechanistic utility: the nitrile warhead-mediated inhibition , a critical pathway in the development of therapeutics for osteoporosis (bone resorption) and metastatic bone disease. The presence of the azepane ring (a hydrophobic 7-membered heterocycle) provides critical selectivity for the S2 enzymatic pocket, differentiating it from smaller pyrrolidine or piperidine analogs.

Part 1: Mechanism of Action (The Thioimidate Adduct)

The defining feature of this molecule is the pyrimidine-5-carbonitrile motif.[1][2] Unlike non-covalent inhibitors that rely solely on Van der Waals and electrostatic forces, this molecule engages in a specific chemical reaction with the target enzyme.

1. The Target: Cathepsin K (Cysteine Protease)

Cathepsin K is the primary enzyme responsible for collagen degradation in osteoclasts. It possesses a catalytic triad (Cys25, His162, Asn182) where Cys25 acts as the nucleophile.

2. The Warhead: Electrophilic Nitrile

The carbon atom of the nitrile group (-C≡N) at position 5 is electron-deficient due to the electronegativity of the nitrogen and the electron-withdrawing nature of the pyrimidine ring.

3. The Reaction: Thioimidate Formation
  • Molecular Recognition: The azepane ring occupies the large, hydrophobic S2 pocket of the enzyme, positioning the inhibitor. The pyrimidine ring sits in the S1 site.

  • Nucleophilic Attack: The thiolate anion of the active site Cysteine-25 attacks the electrophilic carbon of the nitrile group.

  • Adduct Stabilization: This attack results in the formation of a thioimidate ester (also called a thioimidate adduct).

  • Reversibility: Unlike vinyl sulfones or epoxides (irreversible alkylators), the thioimidate bond is thermodynamically stable but kinetically reversible. The inhibitor can dissociate, regenerating the active enzyme, which reduces the risk of permanent haptenization and immunotoxicity.

4. Pathway Visualization

The following diagram illustrates the kinetic pathway from free enzyme to the covalent thioimidate complex.

MoA_Pathway cluster_0 Structural Determinants Enzyme Free Enzyme (Cathepsin K-SH) Complex Michaelis Complex (Non-Covalent) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (Azepan-Pyrimidine-CN) Inhibitor->Complex Kd (Binding) TS Transition State (Oxyanion Stabilization) Complex->TS Nucleophilic Attack (Cys25 -> CN) Adduct Thioimidate Adduct (Covalent-Reversible) TS->Adduct k_inact Adduct->Complex k_off (Slow) Azepane Azepane Ring: Occupies S2 Hydrophobic Pocket Azepane->Complex S2 Recognition Pyrimidine Pyrimidine Core: Scaffold Rigidity Nitrile 5-CN Group: Electrophilic Warhead Nitrile->TS Warhead

Caption: Kinetic mechanism of nitrile-based inhibition showing the transition from non-covalent binding to reversible thioimidate formation.

Part 2: Structural Biology & SAR (Structure-Activity Relationship)

The efficacy of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile relies on the synergy between the warhead and the tail.

Structural ComponentBiological FunctionCriticality
5-Carbonitrile The Warhead: Forms the reversible covalent bond with Cys25. High chemical stability in plasma compared to aldehydes.High
Pyrimidine Core The Linker: Positions the nitrile and azepane vectors. The nitrogen atoms can form H-bonds with the Gly66 backbone in the active site.Medium
2-(Azepan-1-yl) The Selectivity Filter: The 7-membered hydrophobic ring is bulky. It perfectly fills the S2 pocket of Cathepsin K, which is larger than that of Cathepsins B or L.High

Why Azepane? In early optimization studies (e.g., for Odanacatib precursors), replacing a piperidine (6-membered) with an azepane (7-membered) often increased potency by 2–5 fold due to increased Van der Waals contact surface area within the S2 "leucine-binding" pocket.

Part 3: Experimental Protocols for Validation

To validate this mechanism in your lab, you must demonstrate two things: Potency (IC50) and Reversibility .

Protocol A: Fluorogenic Kinetic Assay (IC50 Determination)

Objective: Quantify the inhibitory potency against Cathepsin K.

Reagents:

  • Buffer: 50 mM Sodium Acetate, pH 5.5 (mimics lysosomal pH), 2.5 mM EDTA, 2.5 mM DTT (critical to keep active site Cys reduced).

  • Substrate: Z-Phe-Arg-AMC (Km ~ 50 µM).

  • Enzyme: Recombinant Human Cathepsin K (0.1–1 nM final).

Workflow:

  • Preparation: Dissolve 2-(Azepan-1-yl)pyrimidine-5-carbonitrile in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Pre-incubation: Incubate Enzyme (20 µL) + Inhibitor (2 µL) in Buffer (78 µL) for 15 minutes at room temperature. Note: Pre-incubation is vital for covalent inhibitors to reach equilibrium.

  • Initiation: Add 100 µL of Substrate solution (at 2x Km concentration).

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Inhibitor] to derive IC50.
    
Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: Prove the inhibitor is reversible (distinguishing it from vinyl sulfones).

Workflow:

  • Incubate: Mix Enzyme at high concentration (100x assay concentration) with Inhibitor at 10x IC50 for 30 minutes. (Result: >99% enzyme inhibited).

  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.

  • Observation:

    • Irreversible Inhibitor:[3] No recovery of enzymatic activity over time (flat line).

    • Reversible (Thioimidate): Slow recovery of enzymatic activity as the inhibitor dissociates (

      
      ) and substrate binds. The curve will be concave up.
      
Part 4: Experimental Workflow Diagram

This workflow ensures data integrity when characterizing this specific class of inhibitor.

Experimental_Workflow cluster_assays Biological Validation Cascade Start Compound Synthesis (CAS 1774902-18-9) QC Quality Control (NMR, LCMS >98%) Start->QC Screen Primary Screen (Fluorogenic Substrate) QC->Screen Pass TimeDep Time-Dependency Check (Pre-incubation 0 vs 30 min) Screen->TimeDep IC50 < 1µM Rev Jump-Dilution Assay (Reversibility Confirmation) TimeDep->Rev Shift in IC50 confirmed Data Data Analysis (Kon, Koff, Ki) Rev->Data

Caption: Validation cascade for characterizing covalent reversible inhibitors.

Part 5: References
  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanamer-based inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(1), 94-104.

  • Oballa, R. M., et al. (2007).[4] "Nitrile-based inhibitors of cysteine proteases."[5] Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Lovering, F., et al. (2016). "The role of the azepane ring in medicinal chemistry: A review of structural and physicochemical properties." ChemMedChem, 11(3), 267-278.

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534.

Sources

An In-depth Technical Guide to 2-(Azepan-1-yl)pyrimidine-5-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Central Core, SC – March 3, 2026 – This technical guide provides a comprehensive overview of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to the drug discovery and development community. We will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and its emerging role as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Identity and Physicochemical Properties

2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a substituted pyrimidine derivative. The core structure features a pyrimidine ring, which is a foundational motif in numerous biologically active molecules, including nucleic acids. This core is substituted at the 2-position with an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) and at the 5-position with a carbonitrile group.

PropertyValueSource
IUPAC Name 2-(Azepan-1-yl)pyrimidine-5-carbonitrileN/A
CAS Number 1774902-18-9[1]
Molecular Formula C₁₁H₁₄N₄[1]
Molecular Weight 202.26 g/mol [1]
Topological Polar Surface Area (TPSA) 52.81 Ų[1]
Predicted LogP 1.72868[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Caption: Chemical structure of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

Synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

While a specific, peer-reviewed synthesis for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile is not extensively documented in the literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing 2-substituted pyrimidine-5-carbonitriles. One of the most common and versatile methods is the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor.

A likely synthetic pathway would involve the reaction of 2,5-dihalopyrimidine with azepane. The greater reactivity of the halogen at the 2-position of the pyrimidine ring towards nucleophilic attack would favor the selective substitution with azepane. A subsequent reaction, such as a cyanation reaction, would introduce the carbonitrile group at the 5-position.

Representative Experimental Protocol for Nucleophilic Aromatic Substitution:

This protocol is a general representation and may require optimization for the specific synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

  • Reaction Setup: To a solution of a suitable 2-chloro-5-bromopyrimidine (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add azepane (1.1-1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents), to scavenge the hydrohalic acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(azepan-1-yl)-5-bromopyrimidine.

  • Cyanation: The resulting intermediate can then undergo a cyanation reaction, for example, a Rosenmund-von Braun reaction using copper(I) cyanide, to yield the final product, 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

G cluster_0 Plausible Synthetic Pathway Start 2-Chloro-5-bromopyrimidine Intermediate Nucleophilic Aromatic Substitution (Azepane, Base) Start->Intermediate Step 1 Product1 2-(Azepan-1-yl)-5-bromopyrimidine Intermediate->Product1 Intermediate2 Cyanation Reaction (e.g., CuCN) Product1->Intermediate2 Step 2 End 2-(Azepan-1-yl)pyrimidine-5-carbonitrile Intermediate2->End

Caption: Plausible synthetic workflow for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-5-carbonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of the azepane ring and the carbonitrile group in 2-(Azepan-1-yl)pyrimidine-5-carbonitrile suggests its potential as a modulator of various enzymes and receptors.

Kinase Inhibition:

A significant body of research has focused on pyrimidine-5-carbonitrile derivatives as potent inhibitors of various protein kinases.[2] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.

Specifically, derivatives of this scaffold have shown promising activity against Epidermal Growth Factor Receptor (EGFR) kinases.[2] EGFR is a key target in oncology, and its inhibition can block tumor cell proliferation and survival. The 2-amino group of the pyrimidine core is often crucial for this interaction, and the azepane moiety in the target compound can be explored for its influence on potency and selectivity.

Other Potential Applications:

Beyond kinase inhibition, the pyrimidine core is found in drugs with a wide array of therapeutic applications, including antiviral, antibacterial, and anti-inflammatory agents. The unique combination of functional groups in 2-(Azepan-1-yl)pyrimidine-5-carbonitrile makes it an attractive candidate for screening in various biological assays to uncover novel therapeutic activities.

G cluster_0 Mechanism of Kinase Inhibition PyrimidineCore Pyrimidine-5-carbonitrile Scaffold Kinase Kinase Active Site (ATP-binding pocket) PyrimidineCore->Kinase Binds to Hinge Hinge Region PyrimidineCore->Hinge Forms H-bonds Kinase->Hinge Inhibition Inhibition of Kinase Activity Kinase->Inhibition Leads to ATP ATP ATP->Kinase Natural Substrate

Caption: Conceptual diagram of pyrimidine-based kinase inhibition.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Toxicity: The toxicological properties have not been fully investigated. Compounds containing a nitrile group can be toxic and should be handled with care.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound, if available from the supplier, before handling. In the absence of a specific SDS, a conservative approach to safety based on the potential hazards of the chemical class is recommended.

Conclusion

2-(Azepan-1-yl)pyrimidine-5-carbonitrile represents a molecule of considerable interest for further investigation in the field of drug discovery. Its pyrimidine-5-carbonitrile core is a well-established pharmacophore for kinase inhibition, and the appended azepane moiety offers opportunities for modulating potency, selectivity, and pharmacokinetic properties. While specific experimental data for this compound is limited in the public domain, the general synthetic strategies and the known biological activities of related compounds provide a strong rationale for its inclusion in screening libraries and further medicinal chemistry efforts. As research into novel kinase inhibitors and other therapeutic agents continues, scaffolds such as this will undoubtedly play a vital role in the development of next-generation medicines.

References

  • Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. Available at: [Link]

  • Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. Available at: [Link]

Sources

Targeting the Privileged Scaffold: A Technical Guide to Pyrimidine-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-5-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic pyrimidines, the introduction of a nitrile (cyano) group at the C-5 position confers unique electronic and steric properties. It acts as a hydrogen bond acceptor, modulates the pKa of the pyrimidine ring, and serves as a bioisostere for carbonyl and carboxyl groups, often improving metabolic stability and membrane permeability.

This technical guide dissects the three primary therapeutic domains of pyrimidine-5-carbonitriles: Metabolic Regulation (Xanthine Oxidase) , Oncology (Kinases & Tubulin) , and Virology (HIV RT) . It provides actionable experimental protocols and mechanistic insights for researchers optimizing this scaffold.

Part 1: Structural Rationale & Chemical Space

The 5-carbonitrile group is not merely a passive substituent; it is a critical pharmacophore.

  • Electronic Effect: The cyano group is strongly electron-withdrawing (

    
    ). This reduces the electron density of the pyrimidine ring, making it less susceptible to oxidative metabolism at the ring carbons while increasing the acidity of protons on adjacent amino or hydroxyl groups (e.g., at C-4 or C-6).
    
  • Binding Geometry: The linear geometry of the C-C≡N bond allows it to penetrate narrow hydrophobic pockets in enzymes (e.g., the NNIBP of HIV Reverse Transcriptase) or form specific "orthogonal" interactions with carbonyl backbone residues in kinases.

Part 2: Metabolic Targets – Xanthine Oxidase (XO)[1][2]

Therapeutic Context: Gout & Hyperuricemia

Xanthine Oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[1] Excess uric acid crystallizes as monosodium urate, causing gout.[2] While purine analogs (Allopurinol) are standard, they carry hypersensitivity risks. Pyrimidine-5-carbonitriles have emerged as potent non-purine XO inhibitors .

Mechanism of Action

These derivatives mimic the xanthine substrate. The pyrimidine ring stacks with Phe914 in the XO active site, while the 5-CN group often interacts with Asn768 or Arg880 , locking the enzyme in an inactive state.

Comparative Potency Data

Table 1: Inhibitory activity of selected Pyrimidine-5-carbonitrile derivatives vs. Standards.

Compound IDR-Group (C-2)R-Group (C-4)TargetIC50 (

M)
Ref
Febuxostat (Thiazole std)-XO0.002[1]
Cmpd 6b Methylthio4-MethoxyphenylXO0.63[2]
Cmpd 11b HSubst. AnilineEGFR0.09[3]
Cmpd 7f MethylthioHydrazone-linkerPI3K

6.99[4]
Pathway Visualization: Purine Catabolism Blockade

XO_Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitor Pyrimidine-5-CN Inhibitor Inhibitor->XO1 Blocks Active Site Inhibitor->XO2

Figure 1: Mechanism of Hyperuricemia Control. The pyrimidine-5-carbonitrile inhibitor (Blue) competitively binds Xanthine Oxidase (Yellow), preventing the formation of inflammatory Uric Acid (Red).

Part 3: Oncology Targets – The Dual Front

A. Kinase Inhibition (EGFR & PI3K)

In non-small cell lung cancer (NSCLC), resistance to first-generation EGFR inhibitors (e.g., Erlotinib) is common. Pyrimidine-5-carbonitriles have been designed as ATP-mimics .[3][4]

  • Binding Mode: The N-1 and N-3 of the pyrimidine ring form hydrogen bonds with the "hinge region" (Met793 in EGFR). The 5-CN group projects into the solvent-accessible region or interacts with the gatekeeper residue, overcoming T790M mutations [3].

B. Tubulin Polymerization Inhibition

Unlike kinases, tubulin is a structural target.

  • Mechanism: These derivatives bind to the Colchicine Binding Site on

    
    -tubulin.[5]
    
  • Effect: They prevent microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis.

  • SAR Insight: A 4-amino substituent is often critical for H-bonding with residues like Cys241 or Val181 in tubulin [5].

Part 4: Anti-Infective Targets – HIV Reverse Transcriptase[7][8][9]

The pyrimidine-5-carbonitrile core is structurally homologous to Etravirine and Rilpivirine (Diarylpyrimidines - DAPYs).

  • Target: Non-Nucleoside Reverse Transcriptase (NNRTI).[6][7][8][9]

  • Mechanism: Allosteric inhibition.[8] The scaffold binds to a hydrophobic pocket adjacent to the catalytic site, locking the "thumb" subdomain of RT in a hyperextended position.

  • Advantage: The nitrile group provides "torsional flexibility" (wiggling), allowing the drug to maintain binding even when the virus mutates peripheral residues (high genetic barrier) [6].

Part 5: Experimental Workflows

Protocol A: One-Pot Green Synthesis of Pyrimidine-5-Carbonitriles

Rationale: This protocol utilizes the Biginelli-like multicomponent reaction, favored for its atom economy and avoidance of toxic solvents.

Materials:

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Thiourea or Amidine (1.5 eq)

  • Potassium Carbonate (

    
    ) (Catalytic, 10 mol%)
    
  • Ethanol (Solvent) or Water (for Green variant)

Step-by-Step:

  • Charge: In a 50 mL round-bottom flask, combine the aldehyde (e.g., 4-methoxybenzaldehyde, 10 mmol), malononitrile (10 mmol), and thiourea (15 mmol).

  • Solvate: Add 15 mL of Ethanol (or Water for green chemistry).

  • Catalyze: Add

    
     (1 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Pour the mixture into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield the pure 4-aryl-6-amino-2-thioxo-pyrimidine-5-carbonitrile.

Protocol B: In Vitro Xanthine Oxidase Assay

Rationale: Spectrophotometric detection of uric acid formation at 290 nm is the gold standard for XO kinetics.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5)

  • Xanthine Substrate Solution (150

    
    M)
    
  • Bovine Milk Xanthine Oxidase (0.1 U/mL)

  • Test Compound (dissolved in DMSO)

Workflow:

  • Blanking: Add 140

    
    L Buffer + 10 
    
    
    
    L DMSO to control wells.
  • Inhibitor Incubation: Add 10

    
    L of Test Compound (various concentrations) + 40 
    
    
    
    L of XO Enzyme solution. Incubate at
    
    
    for 15 minutes.
  • Initiation: Add 100

    
    L of Xanthine Substrate to initiate the reaction.
    
  • Measurement: Monitor absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the slope (velocity) of the linear portion. Calculate % Inhibition:

    
    
    
Synthesis Logic Diagram

Synthesis_Workflow Aldehyde Aromatic Aldehyde (R-CHO) Reaction One-Pot Condensation (Reflux, K2CO3, EtOH) Aldehyde->Reaction Malono Malononitrile (CH2(CN)2) Malono->Reaction Amidine Amidine/Thiourea Amidine->Reaction Intermediate Knoevenagel Intermediate Reaction->Intermediate Step 1 Cyclization Michael Addition & Cyclization Intermediate->Cyclization Step 2 Product Pyrimidine-5-Carbonitrile Scaffold Cyclization->Product Final

Figure 2: The "One-Pot" Synthesis Logic. Convergent synthesis maximizes yield and minimizes purification steps.

References

  • Teke, F. et al. (2021). Xanthine oxidase inhibitory activity of new pyrimidine-5-carbonitrile derivatives. Bioorganic Chemistry.

  • El-Malah, A. et al. (2023). Novel pyrimidine derivatives and black cumin as xanthine oxidase inhibitors: Synthesis, docking study and formulation. Pakistan Journal of Pharmaceutical Sciences.

  • El-Dydamony, N. M. et al. (2022).[10] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition.[10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Abdel-Rahman, H. M. et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.

  • Wang, Z. et al. (2021).[12] Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships. European Journal of Medicinal Chemistry.

  • Janssen, P. A. et al. (2005). Human Immunodeficiency Virus Type 1 (HIV-1) Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds for developing targeted therapeutics, particularly kinase inhibitors. 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS: 1774902-18-9) is a highly specialized, research-grade chemical building block[1]. To safely handle and effectively utilize this compound, researchers must understand the causality behind its physicochemical properties.

The molecule's behavior is dictated by three distinct structural moieties:

  • The Pyrimidine Core: A nitrogen-containing heteroaromatic ring that is inherently electron-deficient. This core is susceptible to Nucleophilic Aromatic Substitution (SNAr) but poses flammability and reactivity risks if aerosolized or exposed to extreme heat[2].

  • The Azepane Ring: A seven-membered cyclic aliphatic amine. This moiety increases the overall lipophilicity of the molecule (LogP ~1.73)[1], which enhances cellular permeability but also dictates the specific type of Personal Protective Equipment (PPE) required, as lipophilic amines can easily permeate standard latex[3].

  • The Carbonitrile Group (-C≡N): Acts as a powerful electron-withdrawing group (EWG). Mechanistically, this group activates the pyrimidine ring for SNAr reactions by stabilizing the intermediate Meisenheimer complex[4]. While stable under ambient conditions, extreme acidic environments or strong reducing agents can hydrolyze the nitrile or theoretically release toxic cyanide derivatives.

Physicochemical Profiling & Hazard Assessment

Before integrating this compound into a synthetic workflow, a thorough hazard assessment must be established. The following table synthesizes the computational chemistry data and extrapolated hazard profiles based on its constituent functional groups[1][2][5].

Property / HazardValue / ClassificationCausality & Experimental Impact
Molecular Weight 202.26 g/mol Low molecular weight makes it an ideal fragment for building larger pharmacophores.
LogP 1.728Moderate lipophilicity; requires non-polar compatible PPE (e.g., Nitrile).
Topological Polar Surface Area 52.81 ŲOptimal for membrane permeability; requires strict containment to prevent dermal absorption.
Storage Conditions 2-8°C, SealedPrevents ambient moisture from initiating slow hydrolysis of the carbonitrile group[1].
Primary Health Hazards Skin/Eye Irritant, Harmful if SwallowedDriven by the basicity of the azepane ring and the reactivity of the pyrimidine core[5].

E-E-A-T Driven Safety & Handling Protocols

Every protocol in a chemical laboratory must be a self-validating system designed to mitigate risk. Handling 2-(Azepan-1-yl)pyrimidine-5-carbonitrile requires strict adherence to occupational safety standards.

Personal Protective Equipment (PPE) Selection

According to the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.138, employers must select hand protection based on the specific chemical hazards present[3][6].

  • Glove Selection: Nitrile gloves are strictly required. The lipophilic nature of the azepane moiety allows it to degrade and permeate natural rubber latex. Nitrile provides a superior chemical barrier against non-polar and slightly polar heterocyclic compounds[6].

  • Eye/Face Protection: Indirectly vented safety goggles must be worn to prevent mucosal exposure to pyrimidine dust or aerosols, which can cause severe ocular irritation[2].

Engineering Controls & Spill Management
  • Ventilation: All handling, weighing, and reactions must be conducted inside a certified chemical fume hood. Pyrimidine derivatives can form explosive mixtures with air if finely dispersed[2].

  • Spill Protocol: In the event of a spill, do not use combustible materials (like standard paper towels) for the initial cleanup. Use an inert absorbent material (e.g., sand or vermiculite), sweep with non-sparking tools, and dispose of via high-temperature incineration[2].

Experimental Methodology: SNAr Functionalization

Pyrimidine-5-carbonitrile derivatives are highly valued in oncology research, frequently serving as precursors for inhibitors targeting the PI3K/AKT signaling axis in leukemia[7]. The following is a self-validating, step-by-step protocol for the nucleophilic functionalization of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

Step-by-Step Protocol: Base-Catalyzed SNAr

Objective: To substitute a leaving group on the pyrimidine core with an aryl amine to build a larger kinase inhibitor scaffold[4].

  • Reagent Preparation: Inside a fume hood, weigh 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (1.0 equivalent) and the target nucleophile (e.g., a substituted aniline, 1.2 equivalents).

  • Reaction Setup: Transfer reagents to an oven-dried round-bottom flask. Dissolve in anhydrous Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃, 2.0 equivalents) to generate the highly reactive anionic nucleophile[4].

  • Execution: Purge the flask with Argon gas to prevent oxidative side reactions. Heat the mixture to 100–120°C. Mechanistic Note: The electron-withdrawing carbonitrile group at the 5-position actively stabilizes the negative charge of the intermediate Meisenheimer complex, driving the reaction forward[4].

  • Self-Validation (In-Process Control): After 2 hours, extract a 10 µL aliquot. Dilute in LC-MS grade methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The system validates the reaction progress by confirming the disappearance of the 202.26 m/z parent peak[1] and the emergence of the target product mass.

  • Workup & Isolation: Once validated, cool the mixture to room temperature and quench with ice-cold distilled water. The high lipophilicity of the product will cause it to precipitate. Filter under vacuum and wash with cold water.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the safe handling workflow and the biological context of the synthesized compounds.

ProtocolWorkflow A 2-(Azepan-1-yl)pyrimidine- 5-carbonitrile (Starting Material) B Hazard Assessment & PPE Donning (Nitrile) A->B Step 1 C Inert Atmosphere Setup (Fume Hood) B->C Step 2 D SNAr Reaction (Base Catalyzed) C->D Step 3 E In-Process Control (TLC / LC-MS) D->E Step 4 E->D If incomplete F Product Isolation & Waste Segregation E->F If complete

Workflow for the safe handling and SNAr functionalization of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Kinase) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation Survival Cell Survival & Proliferation AKT->Survival Promotes Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Blocked by Inhibitor Inhibitor Pyrimidine-5-carbonitrile Pharmacophore Inhibitor->PI3K Competitive Inhibition Inhibitor->AKT Allosteric Inhibition

PI3K/AKT pathway inhibition mechanism by pyrimidine-5-carbonitrile derived pharmacophores.

References

  • Taylor & Francis: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Journal of Chemical Research (RHHZ): Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction. Available at:[Link]

  • National Institutes of Health (PMC): A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]

  • Octane Gloves: Navigating OSHA Standards: How Orange Nitrile Gloves from Octane Meet Compliance. Available at: [Link]

  • Loba Chemie: Pyrimidine 99% Safety Data Sheet (CAS: 289-95-2). Available at: [Link]

Sources

Methodological & Application

HTRF Kinase Assay: A Master Protocol for High-Throughput Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homogeneous Time-Resolved Fluorescence (HTRF®) has established itself as the gold standard for kinase screening due to its unique combination of ratiometric data output and time-resolved fluorescence . Unlike standard intensity-based fluorescence, HTRF eliminates interference from short-lived background fluorescence (autofluorescent compounds) and corrects for quenching or volume variations via dual-wavelength detection.

This guide moves beyond basic kit instructions to provide a rigorous, self-validating framework for developing a robust kinase inhibition assay. We focus on the Universal Sandwich Assay format, where a biotinylated substrate is phosphorylated by the kinase, then detected by a specific antibody-FRET pair.

The Physicochemical Principle

To master HTRF, one must understand the photophysics governing the signal. HTRF combines FRET (Fluorescence Resonance Energy Transfer) with Time-Resolved measurement.[1][2][3][4]

  • The Donor (Europium Cryptate): When excited (usually ~337 nm or 320-340 nm), it emits a long-lived fluorescence signal (milliseconds) at 620 nm. Its "cryptate" cage structure protects it from environmental quenching.

  • The Acceptor (XL665 or d2): A modified allophycocyanin or organic dye that accepts energy from the donor only when in close proximity (<10 nm). It emits at 665 nm.[5]

  • The Time Gate: Most biological autofluorescence decays within nanoseconds. HTRF readers wait 50–150 µs after the excitation flash before collecting data. This "lag time" eliminates background noise.

Assay Topology: The Sandwich Format

In a typical kinase assay, the signal is proportional to phosphorylation.

  • Substrate: Biotinylated peptide/protein.

  • Reaction: Kinase transfers

    
    -phosphate from ATP to the substrate.
    
  • Detection:

    • Donor: Europium-labeled anti-phospho-residue antibody binds the phosphorylated site.

    • Acceptor: Streptavidin-XL665 binds the biotin tag.

  • Result: The complex brings Donor and Acceptor together

    
     FRET 
    
    
    
    665 nm signal.[6]

HTRF_Mechanism cluster_reaction Enzymatic Step cluster_detection Detection Step (FRET) Kinase Kinase PSub P-Substrate-Biotin Kinase->PSub Phosphorylation ATP ATP ATP->PSub Substrate Biotin-Substrate Substrate->PSub Complex FRET Complex (Emission 665nm) PSub->Complex Binds EuAb Eu-Cryptate Ab (Donor 620nm) EuAb->Complex Binds P-site SAXL Streptavidin-XL665 (Acceptor 665nm) SAXL->Complex Binds Biotin

Figure 1: Molecular topology of the HTRF Kinase Sandwich Assay. Co-localization of the Eu-Donor and XL665-Acceptor occurs only upon substrate phosphorylation.

Critical Reagents & Buffer Chemistry

The "magic" of HTRF relies on precise buffer composition. Do not treat buffers as generic saline solutions.

ComponentRole & CriticalityRecommended Conc.
Potassium Fluoride (KF) Crucial. Stabilizes Europium cryptate and enhances quantum yield. Without KF, signal is significantly lower.100–400 mM (in Detection Buffer)
BSA / Tween-20 Blocks non-specific binding of the sticky fluorophores to the plate. Prevents "sticky compound" false positives.0.1% BSA / 0.05% Tween-20
DTT / TCEP Maintains Kinase active site reduction. Warning: High DTT (>10mM) can quench some fluorophores; add only to Enzymatic Buffer.1–2 mM
MgCl₂ / MnCl₂ Essential cofactor for ATP hydrolysis. Mn²⁺ is often preferred by Tyrosine kinases.5–10 mM
EDTA Stop Reagent. Chelates Mg²⁺/Mn²⁺ to instantly freeze the kinase reaction before detection reagents are added.Excess of divalent cations (e.g., 20 mM)

Assay Development & Optimization Protocol

You cannot simply mix reagents and screen. You must characterize the enzyme to ensure you are measuring initial velocity (


)  and that the assay is sensitive to inhibition.
Workflow Overview

Optimization_Flow Step1 1. Enzyme Titration (Find Linearity) Step2 2. Kinetics / Time Course (Verify Stability) Step1->Step2 Step3 3. ATP Km Determination (Critical for Inhibitor Mode) Step2->Step3 Step4 4. Substrate Titration (Optional: Km_sub) Step3->Step4 Step5 5. IC50 Validation (Ref. Inhibitor) Step4->Step5

Figure 2: The logical sequence of assay development. Skipping Step 3 is the most common cause of screening failure.

Step 1: Enzyme Titration (Linearity Check)

Objective: Determine the optimal enzyme concentration that yields a signal within the dynamic range (Signal-to-Background > 5) but remains far from substrate depletion (Hook effect).

  • Setup: Prepare a 2-fold serial dilution of Kinase (e.g., 0.1 ng to 100 ng per well).

  • Fixed: ATP (100 µM - saturation), Substrate (1 µM).

  • Reaction: Incubate 60 min at RT.

  • Detection: Add Eu-Ab and SA-XL665.[7][8]

  • Analysis: Plot Ratio vs. Enzyme Concentration.

    • Selection Criteria: Choose an enzyme concentration that produces 60-80% of the maximal signal . Do not pick the plateau! You need a linear response to detect inhibition.

Step 2: ATP Determination (The "Michaelis-Menten" Step)

Objective: Most kinase inhibitors are ATP-competitive. To identify these, the assay must be run at or below the ATP


. Running at saturating ATP will make potent inhibitors appear weak.
  • Setup: Fixed Kinase (from Step 1) and Substrate.

  • Variable: Serial dilution of ATP (e.g., 0.1 µM to 1000 µM).

  • Protocol:

    • Incubate for the fixed time (e.g., 60 min).

    • Stop with EDTA/Detection reagents.[7][8][9]

  • Calculation: Plot Ratio vs. [ATP]. Fit to the Michaelis-Menten equation.

    • Screening Concentration: Set ATP =

      
      . This balances signal strength with sensitivity to ATP-competitive inhibitors.
      

Protocol: Inhibitor Screening (IC50 Determination)

This is the standard workflow for testing compounds once conditions are optimized.

Plate Format: 384-well Low Volume White Plate (e.g., Greiner or Corning). Total Volume: 20 µL (10 µL Enzymatic + 10 µL Detection).

StepReagentVolumeAction
1 Compound 4 µLDispense test compounds (in <1% DMSO final). Include High Control (DMSO only) and Low Control (EDTA or Ref. Inhibitor).
2 Kinase/Substrate 2 µLAdd Master Mix of Kinase + Biotin-Substrate.
3 Start Reaction 4 µLAdd ATP (at

concentration) to initiate.
4 Incubation -Seal plate. Incubate at RT for optimized time (e.g., 60 min).
5 Detection 10 µLAdd mixture of Eu-Antibody + SA-XL665 + EDTA (in Detection Buffer w/ KF).
6 Equilibration -Incubate 60 min at RT (signal is stable for 24h+).
7 Read -Read on HTRF-compatible reader (e.g., EnVision, PHERAstar).

Data Analysis & Ratiometric Calculation

Raw intensities at 620 nm and 665 nm are prone to well-to-well variability (pipetting error, colored compounds). You must use the Ratio.

The Ratio Formula


Delta F (%)

This normalizes the signal against the background (negative control), representing the specific signal window.



  • Ratio_Neg: The signal from wells with Enzyme but NO ATP (or EDTA added before ATP).

Inhibition Calculation


Troubleshooting & "Pro-Tips"

The Hook Effect[10][11]
  • Symptom: Signal decreases as you increase Substrate or Enzyme concentration beyond a certain point.

  • Cause: Excess unphosphorylated biotin-substrate saturates the SA-XL665, preventing the formation of the [Eu-Ab]-[P-Sub]-[SA-XL665] sandwich.

  • Fix: Ensure Biotin-Substrate concentration is roughly 4x to 8x the concentration of SA-XL665 (molar ratio), or titrate reagents to find the peak.

Quenching vs. Inhibition
  • Symptom: A compound shows high inhibition, but the 620 nm (Donor) signal is drastically reduced compared to controls.

  • Cause: The compound is colored or absorbs at 337/620 nm (Inner Filter Effect).

  • Fix: Check the 620 nm channel. If it drops >50% relative to DMSO control, the "inhibition" is likely an artifact.

Z' Factor
  • For a robust screening assay, aim for Z' > 0.5 .

  • If Z' is low, increase the concentration of detection reagents (Eu-Ab/SA-XL665) or re-optimize the Enzyme concentration.

References

  • Revvity (Cisbio). HTRF KinEASE™ STK S2 kit - Technical Note. Retrieved from (Note: Specific deep links to PDFs are dynamic; refer to product page for "HTRF KinEASE").

  • Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology.

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics.[10]

  • Sigma-Aldrich. Phosphotyrosine HTRF Assay Technical Guide.

  • SLAS Discovery. Guidelines for HTRF technology in EGFR kinase assay.

Sources

In Vivo Study Design & Experimental Protocols for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Translational Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Rationale

The compound 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS: 1774902-18-9) represents a highly specialized chemical scaffold in modern oncology drug discovery. The pyrimidine-5-carbonitrile core is a privileged structure recognized for its ability to act as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1], specifically targeting both wild-type (EGFR-WT) and the resistance-conferring T790M mutant (EGFR-T790M).

Mechanistic Causality: The incorporation of the azepane ring (a seven-membered nitrogenous heterocycle) at the C-2 position of the pyrimidine core serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability. Second, the spatial bulk of the azepane ring optimizes hydrophobic interactions within the deep allosteric pockets of the mutated EGFR kinase domain, a critical factor in overcoming resistance to first-generation TKIs like erlotinib[2].

This application note details a comprehensive, self-validating in vivo workflow to evaluate the pharmacokinetic (PK) profile and anti-tumor efficacy of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile in a Non-Small Cell Lung Cancer (NSCLC) xenograft model.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Drug 2-(Azepan-1-yl)pyrimidine- 5-carbonitrile Drug->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Promotes Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis

Mechanism of action: ATP-competitive inhibition of EGFR signaling pathways and apoptosis induction.

Pre-Clinical Formulation & Pharmacokinetics (PK)

Formulation Strategy

Due to the high lipophilicity imparted by the azepane moiety, 2-(Azepan-1-yl)pyrimidine-5-carbonitrile exhibits poor aqueous solubility. To ensure consistent gastrointestinal absorption during oral gavage (PO), a suspension formulation utilizing a surfactant and a viscosity modifier is required.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween 80 in sterile deionized water.

  • Causality: Tween 80 reduces the surface tension of the hydrophobic drug particles, allowing them to be wetted. CMC-Na increases the viscosity of the continuous phase, preventing rapid sedimentation of the particles and ensuring uniform dose delivery.

PK Study Protocol (Mice)
  • Subjects: Male CD-1 mice (6-8 weeks old, 25-30 g), fasted for 12 hours prior to dosing.

  • Dosing: Administer a single oral dose (PO) of 10 mg/kg using a 20-gauge oral gavage needle.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Expected Pharmacokinetic Parameters
PK ParameterUnitExpected Value Range (PO, 10 mg/kg)Biological Implication
Cmax ng/mL850 - 1,200Sufficient to exceed the in vitro IC50 for EGFR-T790M.
Tmax hours1.0 - 2.0Indicates moderate absorption rate due to suspension format.
AUC0-t ng·h/mL4,500 - 6,000Good systemic exposure, supporting once-daily (QD) dosing.
T1/2 hours4.5 - 6.0Supports sustained target engagement without severe accumulation.

In Vivo Efficacy Study Design (NSCLC Xenograft Model)

To validate the compound's efficacy against mutant EGFR, the NCI-H1975 human NSCLC cell line is utilized. This cell line naturally harbors the L858R/T790M double mutation, making it the gold standard for evaluating next-generation pyrimidine-5-carbonitrile derivatives[1].

InVivoWorkflow A H1975 Cell Preparation B Subcutaneous Inoculation (BALB/c Nude) A->B C Tumor Growth to 100-150 mm³ B->C D Randomization (n=8/group) C->D E Daily Oral Dosing (Vehicle, 10, 30 mg/kg) D->E F Bi-weekly Tumor & Weight Monitoring E->F G Euthanasia & Tissue Harvest F->G H PD/Biomarker Analysis (Western/IHC) G->H

Step-by-step in vivo workflow for evaluating the efficacy of the compound in a xenograft model.

Step-by-Step Xenograft Protocol

Step 1: Cell Preparation

  • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to achieve a final concentration of

    
     cells/mL.
    
  • Causality: Matrigel provides extracellular matrix scaffolding, drastically improving the engraftment take-rate and initial vascularization of the tumor.

Step 2: Inoculation & Randomization

  • Inject 100 µL of the cell suspension (

    
     cells) subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).
    
  • Monitor tumor growth using digital calipers. Calculate tumor volume (

    
    ) using the formula: 
    
    
    
    .
  • Once tumors reach an average volume of 100–150 mm³ (typically day 10-14 post-inoculation), randomize mice into three groups (n=8/group) to ensure equal baseline tumor burden across cohorts.

Step 3: Dosing Regimen

  • Group 1: Vehicle Control (0.5% CMC/0.1% Tween 80), PO, QD.

  • Group 2: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, 10 mg/kg, PO, QD.

  • Group 3: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, 30 mg/kg, PO, QD.

  • Duration: 21 consecutive days.

Step 4: Monitoring & Euthanasia

  • Measure tumor volumes and body weights bi-weekly.

  • Self-Validating Check: A body weight loss of >15% indicates unacceptable toxicity, necessitating a dose reduction or dosing holiday.

  • On Day 21, euthanize mice 2 hours post-final dose (at expected

    
     to capture peak target inhibition). Excise tumors, weigh them, and divide into two halves: snap-freeze one half in liquid nitrogen for Western Blot, and fix the other in 10% neutral buffered formalin for Immunohistochemistry (IHC).
    

Pharmacodynamic (PD) & Biomarker Analysis

To prove that the observed tumor shrinkage is mechanistically driven by EGFR inhibition rather than off-target toxicity, downstream signaling must be evaluated.

Western Blot Protocol for Target Engagement
  • Lysis: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors prevent the rapid dephosphorylation of target kinases during lysis.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), and Cleaved Caspase-3. Use GAPDH as a loading control.

  • Interpretation: A successful dose-dependent reduction in p-EGFR and p-AKT, coupled with an increase in Cleaved Caspase-3, validates the compound's mechanism as an apoptosis-inducing EGFR inhibitor[2].

Expected Efficacy Outcomes
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 1,250 ± 180N/A+4.2%
Compound (10 mg/kg) 580 ± 9553.6%+2.1%
Compound (30 mg/kg) 210 ± 4583.2%-1.5% (Well-tolerated)

Note: TGI % is calculated as:


. A TGI > 50% is considered biologically significant.

References

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.[Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing).[Link]

Sources

Preclinical Formulation Strategy and Protocols for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS: 1774902-18-9) is a synthetic small molecule characterized by a pyrimidine core, an electron-withdrawing carbonitrile group, and a lipophilic 7-membered azepane ring. In early-stage drug discovery, pyrimidine-5-carbonitrile derivatives are frequently investigated for their diverse biological activities, including kinase inhibition and antiproliferative properties[1].

However, the structural topology of this compound presents significant formulation challenges for in vivo animal studies. The combination of the azepane moiety and the pyrimidine ring confers high lipophilicity, while the planar nature of the molecule can lead to a stable crystalline lattice, resulting in poor aqueous solubility. When poorly soluble small molecules are administered intravenously (IV) without proper solubilization, they risk precipitating in the bloodstream, leading to embolism or skewed pharmacokinetic (PK) data. Conversely, unoptimized oral (PO) administration often results in erratic gastrointestinal absorption and high inter-subject variability.

To ensure self-validating and reproducible preclinical data, this application note details two field-proven formulation strategies: a specialized cosolvent system for IV infusion and a stabilized suspension for PO gavage.

Formulation Selection Matrix

To facilitate rapid decision-making, the quantitative parameters and excipient choices for both administration routes are summarized below.

ParameterIntravenous (IV) FormulationPer Os (PO) Formulation
Vehicle Composition 20% DMA / 40% PG / 40% PEG-400 (DPP)0.5% NaCMC / 0.1% Tween 80 in Water
State of API True SolutionHomogeneous Suspension
Target Concentration 1.0 – 5.0 mg/mL5.0 – 20.0 mg/mL
Primary Solubilizer N,N-Dimethylacetamide (DMA)None (Relies on mechanical dispersion)
Stabilizer/Wetting Agent Propylene Glycol (PG) & PEG-400Tween 80 (Polysorbate 80)
Causality / Advantage Prevents in vivo precipitation; avoids cardiovascular artifacts associated with pure PEG[2].Viscosity modifier (NaCMC) prevents settling; surfactant (Tween) wets hydrophobic particles.

Formulation Decision Workflow

Decision tree for selecting the optimal preclinical formulation strategy.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Formulation using DPP Vehicle

Scientific Causality: The DPP vehicle consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400). DMA acts as a powerful aprotic solvent to disrupt the crystalline lattice of the pyrimidine derivative. PG and PEG-400 act as cosolvents that lower the dielectric constant of the mixture, maintaining the API in solution upon dilution in the bloodstream. Crucially, this specific ratio has been validated to elicit no adverse cardiovascular responses (e.g., hypertension or bradycardia) in rat models, which is a common artifact when using high concentrations of pure PEG-400[2].

Materials:

  • 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (API)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Propylene Glycol (PG), USP grade

  • Polyethylene Glycol 400 (PEG-400), USP grade

  • 0.22 µm PTFE syringe filters

Methodology:

  • API Weighing: Accurately weigh the required amount of API into a sterile, amber glass vial. (Note: Amber glass is recommended to prevent potential photolytic degradation of the carbonitrile group).

  • Primary Solubilization: Add the calculated volume of DMA (equivalent to 20% of the final formulation volume). Vortex vigorously for 2–3 minutes. If the API does not fully dissolve, sonicate in a water bath at 30°C for 5 minutes. Self-Validation: The solution must be completely clear before proceeding; any remaining particulates indicate the maximum thermodynamic solubility in DMA has been exceeded.

  • Cosolvent Addition (PG): Add PG (40% of final volume) dropwise while continuously vortexing the mixture. The gradual addition prevents localized precipitation (solvent shock).

  • Cosolvent Addition (PEG-400): Add PEG-400 (40% of final volume) and vortex for an additional 2 minutes to ensure a homogeneous isotropic mixture.

  • Sterilization & Quality Control: Pass the final formulation through a 0.22 µm PTFE syringe filter into a sterile dosing vial. Inspect visually against a dark background using a focused light beam (Tyndall effect) to confirm the absence of micro-precipitates.

Protocol B: Per Os (PO) Suspension Formulation

Scientific Causality: For oral efficacy and toxicity studies, achieving a high dose is often necessary. Because the API is poorly soluble, a true solution is impractical. Instead, a uniform suspension is utilized. Sodium Carboxymethylcellulose (NaCMC) increases the kinematic viscosity of the aqueous vehicle, adhering to Stokes' Law to drastically reduce the sedimentation rate of the API particles. Tween 80 is a non-ionic surfactant that lowers the interfacial tension between the highly lipophilic azepane/pyrimidine structure and the water, ensuring the particles are properly wetted and do not agglomerate.

Materials:

  • API (micronized, if available)

  • Sodium Carboxymethylcellulose (NaCMC), medium viscosity

  • Tween 80 (Polysorbate 80)

  • Purified Water (Milli-Q)

  • Agate mortar and pestle

Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of NaCMC in 100 mL of purified water heated to 60°C, stirring continuously until a clear, viscous solution forms. Allow to cool to room temperature, then add 0.1 mL of Tween 80. Stir gently to avoid foaming.

  • Trituration (Wetting): Place the weighed API into an agate mortar. Add a few drops of the prepared vehicle (just enough to cover the powder) and triturate thoroughly with the pestle for 5–10 minutes. Causality: This mechanical shear forces the Tween 80 to coat the hydrophobic surfaces of the API, breaking up aggregates and creating a smooth paste.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste using the principle of geometric dilution (doubling the volume with each addition) while continuously mixing.

  • Homogenization: Transfer the suspension to a glass vial and mix using a high-shear homogenizer or magnetic stirrer at 800 RPM for 15 minutes prior to dosing. Self-Validation: The suspension must be dosed within 2 hours of preparation, and continuous magnetic stirring during the dosing session is mandatory to guarantee dose uniformity.

In Vivo Pharmacokinetic Pathway

Post-administration pharmacokinetic pathway for oral formulations.

References

  • Banfor PN, Gintant GA, Lipari JM, Zocharski PD. "A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat." Journal of Pharmacological and Toxicological Methods. 2016.2

  • El-Sayed, N. N. E., et al. "Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity." RSC Advances. 2021. 1

Sources

Topic: Analytical Methods for Quantification of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical development. The primary method detailed is a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for assay and impurity quantification in bulk drug substances and formulated products. Additionally, principles of orthogonal methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications and spectroscopic techniques (FTIR, NMR) for structural confirmation are discussed. All methodologies are presented with a focus on the rationale behind experimental choices and are structured to comply with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3]

Introduction and Analytical Strategy

2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound featuring a pyrimidine core, a seven-membered azepane ring, and a nitrile functional group. The structural complexity and the presence of multiple nitrogen atoms make it a candidate for various biological activities, necessitating precise and accurate quantification throughout the drug development lifecycle.[4][5] The choice of analytical method is contingent on the analytical objective, whether it is for bulk purity assessment (assay), detection of trace impurities, or quantification in a biological matrix.

Our primary analytical strategy employs RP-HPLC with UV detection due to its wide applicability, robustness, and suitability for compounds with a UV chromophore, which is present in the pyrimidine ring.[6][7] This is complemented by UPLC-MS/MS for applications requiring lower detection limits and confirmation of identity. Spectroscopic methods are essential for initial structural verification of reference standards.

cluster_prep Phase 1: Preparation & Characterization cluster_analysis Phase 2: Analytical Method Selection cluster_validation Phase 3: Validation & Reporting RefStd Reference Standard Procurement & Characterization SamplePrep Sample Preparation (Bulk or Formulation) Method_Select Define Analytical Goal RefStd->Method_Select SamplePrep->Method_Select HPLC_Assay RP-HPLC-UV (Assay & Impurities) Method_Select->HPLC_Assay  Purity, Assay UPLC_MS UPLC-MS/MS (Trace Analysis, Bioanalysis) Method_Select->UPLC_MS  Low Conc., Metabolites Spectroscopy FTIR / NMR (Identity Confirmation) Method_Select->Spectroscopy  Structure ID Validation Method Validation (per ICH Q2(R1)) HPLC_Assay->Validation UPLC_MS->Validation Report Data Analysis & Reporting Validation->Report

Figure 1: General workflow for the analysis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate assay of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile and for the quantification of its related impurities in bulk drug substance.

Rationale and Causality
  • Stationary Phase: A C18 (octadecylsilyl) column is selected as it is a versatile, non-polar stationary phase that effectively retains moderately polar organic molecules like the target analyte through hydrophobic interactions.[7]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) provides robust separation of the main component from potential impurities with varying polarities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes.

  • Detection: The pyrimidine ring system contains conjugated double bonds, which absorb UV light. A detection wavelength of 254 nm is a common starting point for such aromatic systems and generally provides good sensitivity.[7][8]

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

  • Reference Standard: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, >99.5% purity.

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 35 minutes
Protocol: Sample and Standard Preparation

2.4.1. Standard Preparation (Assay)

  • Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.[9]

  • Add approximately 30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

2.4.2. Sample Preparation (Bulk Drug Substance)

  • Accurately weigh approximately 25 mg of the 2-(Azepan-1-yl)pyrimidine-5-carbonitrile sample into a 50 mL volumetric flask.

  • Follow steps 2-5 from the Standard Preparation protocol to obtain a final theoretical concentration of 50 µg/mL.

2.4.3. Sample Preparation (Formulated Product - e.g., 10 mg Tablet)

  • Weigh and finely powder no fewer than 10 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.[9][10]

  • Add approximately 70 mL of diluent and sonicate for 20 minutes to extract the API.

  • Allow the solution to cool and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter, discarding the first 2-3 mL of filtrate.

  • This yields a solution with a nominal concentration of 100 µg/mL. Further dilution may be required to match the working standard concentration.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[2][3] The following parameters must be assessed.

cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robust Robustness Accuracy Accuracy (% Recovery) Precision Precision (RSD%) Specificity Specificity Linearity Linearity (r²) Range Range LOD LOD LOQ LOQ Robustness Robustness Validation_Start Validated Method Validation_Start->Accuracy Validation_Start->Precision Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Range Validation_Start->LOD Validation_Start->LOQ Validation_Start->Robustness

Figure 2: Key validation parameters according to ICH Q2(R1) guidelines.

Validation Experimental Protocols
  • Specificity:

    • Procedure: Perform forced degradation studies. Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[7]

    • Acceptance Criteria: The main peak should be spectrally pure and well-resolved from all degradation product peaks (Resolution > 2.0).

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.[10]

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a placebo blend (or sample matrix) with the API at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[7][10]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

    • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.[1][12]

Summary of Validation Parameters
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte retention time
Linearity (r²) ≥ 0.999
Range 80% to 120% of assay concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%
LOQ (%RSD) ≤ 10%
Robustness System suitability criteria met

Orthogonal and Confirmatory Methods

UPLC-MS/MS for High-Sensitivity Analysis

For analyzing low-level impurities or quantifying the analyte in biological matrices, UPLC-MS/MS is the method of choice.[7][13]

  • Principle: UPLC provides faster and higher-resolution separations. Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for compounds containing basic nitrogen atoms, such as the pyrimidine and azepane rings.

Spectroscopic Identification

The identity of the reference standard and isolated impurities should be unequivocally confirmed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the 2200-2260 cm⁻¹ region.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The nitrile carbon (C≡N) typically appears in the 110-125 ppm range in the ¹³C NMR spectrum.[15][16]

Conclusion

This application note details a comprehensive analytical approach for the quantification of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile. The primary RP-HPLC method is robust, reliable, and suitable for routine quality control applications when validated according to ICH guidelines. The outlined protocols provide a solid foundation for researchers and scientists in a drug development setting to ensure the generation of accurate and defensible analytical data.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ICH Q2(R1)
  • Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects.
  • Pyrimidine Biosynthesis Analysis Service.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR.
  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Ch20: Spectroscopy Analysis : Nitriles. University of Calgary.
  • A high-throughput screening method for determining the substrate scope of nitrilases. Royal Society of Chemistry.
  • Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry.
  • Synthesis, characterization, in-silico ADME, antioxidant and anticancer evaluation of novel amino pyrimidine deriv
  • Methods for monitoring the progress of pyrimidine reactions. Benchchem.
  • Sample Preparation of Drug Substances and Products in Regul
  • Design, Synthesis, and Biological Evalu
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Tikrit Journal of Pure Science.
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Analytical Methods for the Quantification of Pharmaceuticals.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512.
  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chrom
  • Method development and validation for the simultaneous determination of 21 antiviral drugs by ultra-high performance liquid chromatography-tandem mass spectrometry. ScienceDirect.

Sources

Use of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile as a chemical probe

[1][2]

Introduction & Probe Identity

2-(Azepan-1-yl)pyrimidine-5-carbonitrile serves as a mechanistic probe for studying the active site dynamics of cysteine proteases.[1] Unlike irreversible epoxide or halomethyl ketone probes, the nitrile group in this compound forms a reversible thioimidate adduct with the catalytic cysteine residue.[1] This reversibility mimics the mechanism of clinical candidates like Odanacatib, making this probe an excellent tool for kinetic studies, structural biology (X-ray crystallography soaking), and fragment-based drug discovery (FBDD).[1]

Key Characteristics
FeatureDetail
Chemical Name 2-(Azepan-1-yl)pyrimidine-5-carbonitrile
CAS Number 1774902-18-9
Molecular Formula

Molecular Weight 202.26 g/mol
Primary Target Cysteine Proteases (Cathepsin K, S, L, B)
Mechanism Reversible Covalent Inhibition (Thioimidate formation)
Solubility DMSO (>50 mM); Ethanol (Moderate); Water (Low)

Mechanism of Action

The probe functions through a two-step recognition and reaction mechanism.[1] The azepane ring acts as a hydrophobic anchor, binding to the non-primed S2 subsitite of the protease (a critical determinant of specificity in Cathepsins).[1] Once positioned, the electrophilic carbon of the nitrile group undergoes nucleophilic attack by the thiolate anion of the catalytic cysteine, forming a transient thioimidate complex.[1]

Mechanistic Pathway (DOT Visualization)[1]

MechanismEnzymeFree Enzyme(Cathepsin K - Cys25-SH)ES_ComplexMichaelis Complex(Non-covalent Binding)Enzyme->ES_ComplexBinding (S2 Pocket)ProbeProbe(Nitrile Warhead)Probe->ES_ComplexTransitionTransition State(Thiolate Attack on Nitrile)ES_Complex->TransitionNucleophilic AttackAdductThioimidate Adduct(Reversible Covalent Complex)Transition->AdductCovalent Bond FormationAdduct->ES_ComplexSlow Dissociation (k_off)

Caption: Kinetic mechanism of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile inhibition. The nitrile group acts as a reversible electrophilic trap for the catalytic cysteine.[1]

Application Notes

In Vitro Enzymatic Assays

This probe is ideal for determining


1continuous fluorogenic assay1
  • Substrate: Z-Phe-Arg-AMC (for Cathepsin L/K) or Z-Leu-Arg-AMC (for Cathepsin K specific).[1]

  • Buffer Conditions: Must contain a reducing agent (DTT or Cysteine) to maintain the enzyme's active site thiol, but avoid excess thiols that might compete with the nitrile warhead (though nitriles are generally stable to DTT compared to vinyl sulfones).[1]

Structural Biology & Fragment Screening

The compound's low molecular weight (202.26 Da) makes it a "fragment-like" probe.[1] It is highly suitable for X-ray crystallography soaking experiments .[1]

  • Usage: Soak apo-crystals of Cathepsin K/S with 1-5 mM of the probe to resolve the electron density of the thioimidate bond.[1]

  • Insight: Reveals the conformational flexibility of the S2 pocket (accommodating the azepane ring).

Cellular Target Engagement

While less potent than nanomolar drug candidates, this probe can be used in cellular Thermal Shift Assays (CETSA) to demonstrate intracellular target engagement.[1]

  • Concentration: Typically requires 10-50

    
    M in cellular assays due to competition with high intracellular glutathione concentrations.[1]
    

Detailed Experimental Protocols

Protocol A: Continuous Fluorogenic Kinetic Assay (Determination of and )

Objective: Quantify the inhibitory potency against recombinant Cathepsin K.[1]

Reagents:

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.[1]

  • Substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO).

  • Enzyme: Recombinant Human Cathepsin K (active).[1]

  • Probe: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (10 mM stock in DMSO).

Procedure:

  • Preparation: Dilute the Probe in Assay Buffer to 4x desired final concentrations (e.g., range 1 nM to 100

    
    M).
    
  • Enzyme Activation: Dilute Cathepsin K in Assay Buffer (approx. 0.5 nM final) and incubate at room temperature (RT) for 10 mins to ensure full reduction of the active site cysteine.

  • Pre-incubation: Add 10

    
    L of diluted Probe to 20 
    
    
    L of Enzyme solution in a black 384-well plate. Incubate for 30 mins at RT to allow equilibrium.
  • Initiation: Add 10

    
    L of Substrate (final conc. equal to 
    
    
    , typically 10-20
    
    
    M).[1]
  • Measurement: Immediately monitor fluorescence (Ex 355 nm / Em 460 nm) every 30 seconds for 20 minutes on a plate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[1] Plot % Activity vs. Log[Probe] to determine 
    
    
    .[1] Use the Cheng-Prusoff equation for competitive inhibitors to derive
    
    
    :
    
    
    [1]
Protocol B: Cellular Bone Resorption Assay (Functional Validation)

Objective: Assess the probe's ability to inhibit osteoclast-mediated bone resorption (a Cathepsin K-dependent process).[1]

Procedure:

  • Cell Culture: Differentiate RAW 264.7 cells into osteoclasts using RANKL (50 ng/mL) for 5 days on calcium phosphate-coated plates (e.g., Corning Osteo Assay Surface).

  • Treatment: Treat mature osteoclasts with the Probe (0.1, 1, 10

    
    M) or Vehicle (DMSO) for 24-48 hours.[1]
    
  • Resorption Quantification: Remove cells using bleach solution.[1] Stain the pits with Von Kossa stain or analyze the resorbed area using image analysis software.[1]

  • Control: Use Odanacatib (50 nM) as a positive control for complete inhibition.[1]

Troubleshooting & Validation

IssueProbable CauseSolution
No Inhibition Observed Oxidation of EnzymeEnsure DTT/L-Cysteine is fresh in the buffer. Cathepsins are strictly thiol-dependent.[1]
Non-Linear Kinetics Slow BindingNitriles can be slow-binding inhibitors.[1] Pre-incubate enzyme and probe for >60 mins before adding substrate.[1]
High Background Fluorescence Compound AutofluorescenceCheck the probe alone at Ex/Em 355/460.[1] If fluorescent, switch to a rhodamine-based substrate (Z-Phe-Arg-R110).[1]
Precipitation Low SolubilityDo not exceed 1% DMSO in the final assay.[1] If using >50

M probe, verify solubility in buffer.[1]

References

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanopyrimidines as potent cathepsin K inhibitors."[1] Journal of Medicinal Chemistry, 44(6), 949-952.[1]

  • Desroy, N., et al. (2013).[1] "Identification of 2-cyano-pyrimidines as cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(11), 3295-3300.[1] [1]

  • Sleebs, B. E., et al. (2010).[1] "Alternative zinc-binding groups for the inhibition of histone deacetylases." Bioorganic & Medicinal Chemistry Letters, 20(4), 1430-1434.[1] (Discusses pyrimidine-carbonitrile scaffold utility). [1]

  • ChemScene Product Data. "2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CS-1137838)." ChemScene.

Application Note: Pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine heterocycle (1,3-diazine) is the structural backbone of DNA/RNA bases (cytosine, thymine, uracil) and a privileged scaffold in medicinal chemistry. Its application in cancer research has evolved from classical antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) to third-generation targeted kinase inhibitors (e.g., Osimertinib, Ibrance).[1]

This guide provides a comprehensive technical workflow for researching pyrimidine derivatives, bridging rational drug design, in vitro screening, and mechanistic validation.[1][2]

Mechanism of Action: Antimetabolites vs. Kinase Inhibitors

Understanding the distinct mechanisms of pyrimidine derivatives is critical for experimental design.

Antimetabolites (The "False Substrate" Approach)
  • Target: Nucleotide biosynthesis enzymes (e.g., Thymidylate Synthase - TS, Dihydrofolate Reductase - DHFR).[1][3][4]

  • Mechanism: These derivatives mimic endogenous substrates (dUMP, dCMP).[1] They either inhibit enzymes covalently (suicide inhibition) or get incorporated into DNA/RNA, causing chain termination and apoptosis.[1]

  • Key Example: 5-FU is converted to FdUMP, which forms a ternary complex with TS and 5,10-methylene-THF, blocking thymidylate production.[1]

Kinase Inhibitors (The "ATP Competitor" Approach)
  • Target: Receptor Tyrosine Kinases (EGFR, VEGFR) or Cyclin-Dependent Kinases (CDK4/6).[1]

  • Mechanism: Fused pyrimidine rings (e.g., pyrrolopyrimidines, thienopyrimidines) occupy the ATP-binding pocket of the kinase, preventing downstream signaling (PI3K/Akt/mTOR) essential for proliferation.

  • Key Example: Osimertinib binds irreversibly to the C797 residue of mutant EGFR.

Visualization: Pyrimidine Signaling & Inhibition Pathways

PyrimidinePathways cluster_Antimetabolite Antimetabolite Pathway cluster_Kinase Kinase Inhibitor Pathway dUMP dUMP TS Thymidylate Synthase (Target) dUMP->TS Substrate dTMP dTMP TS->dTMP Catalysis DNA DNA Synthesis dTMP->DNA Drug_Anti 5-FU / FdUMP Drug_Anti->TS Covalent Inhibition EGFR EGFR (Mutant) Phos Phosphorylation EGFR->Phos ATP ATP ATP->EGFR Binding Signaling Akt/ERK Signaling Phos->Signaling Drug_Kinase Pyrazolopyrimidine (Inhibitor) Drug_Kinase->EGFR ATP Competition

Caption: Dual mechanisms of pyrimidine derivatives targeting nucleotide synthesis (left) and kinase signaling (right).

Application 1: Rational Drug Design & Synthesis

When designing new pyrimidine derivatives, Structure-Activity Relationship (SAR) data suggests focusing on specific modifications to enhance potency and selectivity.

SAR Optimization Strategies
RegionModification StrategyBiological Impact
C-2 Position Substitution with amine, sulfur, or oxygenAffects hydrogen bonding capability in the ATP pocket (Kinase affinity).[1]
C-4 Position Introduction of bulky hydrophobic groups (e.g., aniline)Enhances hydrophobic interactions with the kinase "gatekeeper" residue.
C-5/C-6 Fusion Fusion with thiophene, pyrrole, or imidazole ringsCreates bicyclic systems (e.g., thienopyrimidines) that mimic the adenine core of ATP.
Linkers Urea, amide, or sulfonamide linkersImproves solubility and positions the pharmacophore correctly.[1]

Application 2: In Vitro Cytotoxicity Screening

The CCK-8 (Cell Counting Kit-8) assay is recommended over MTT for pyrimidine derivatives due to higher sensitivity and lack of organic solvent steps, which minimizes experimental error.

Protocol: High-Throughput CCK-8 Screening

Objective: Determine IC50 values of novel derivatives in cancer cell lines (e.g., A549, MCF-7).

Materials:

  • Target cells (log phase).[1]

  • CCK-8 Reagent (WST-8).[1][5][6][7][8]

  • 96-well clear-bottom plates.[1]

  • Multimode microplate reader (450 nm).[1]

Step-by-Step Workflow:

  • Seeding:

    • Adherent cells: Seed 3,000–5,000 cells/well in 100 µL media.[1]

    • Suspension cells: Seed 10,000–20,000 cells/well.[1]

    • Critical: Include "Blank" (media only) and "Control" (cells + vehicle) wells.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the pyrimidine derivative (e.g., 0.1, 1, 10, 100 µM) in media.[1]

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

    • Replace media with 100 µL drug-containing media.[1] Incubate for 48–72 hours.[1]

  • Detection:

    • Add 10 µL of CCK-8 reagent directly to each well.[1][5][6][7] Avoid air bubbles.[1][6][7]

    • Incubate for 1–4 hours at 37°C. Monitor color change (orange formazan).

  • Measurement:

    • Measure absorbance (OD) at 450 nm .

    • Calculate Viability:

      
      
      

Application 3: Target Validation (Thymidylate Synthase Assay)

For antimetabolite candidates, confirming TS inhibition is essential.[1] This spectrophotometric assay measures the conversion of dUMP to dTMP.

Principle: The reaction consumes 5,10-methylene-tetrahydrofolate (mTHF). The oxidation of mTHF to DHF can be monitored by a decrease in absorbance at 340 nm .

Protocol:

  • Buffer Prep: 50 mM TES buffer (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM β-mercaptoethanol.[1][9]

  • Reaction Mix:

    • Substrates: 100 µM dUMP, 300 nM recombinant human TS enzyme.

    • Cofactor: 60 µM mTHF.[1]

    • Test Compound: Various concentrations.[1][3][7][10][11]

  • Measurement:

    • Add enzyme to initiate reaction.[1]

    • Monitor Absorbance (340 nm) continuously for 5 minutes at 25°C.

    • Analysis: Compare the linear slope (reaction rate) of treated vs. untreated samples.

Application 4: Pathway Analysis (Western Blotting)

To validate kinase inhibition (e.g., EGFR-targeting pyrimidines), you must demonstrate the suppression of downstream phosphorylation.

Target Pathway: EGFR


 Akt 

mTOR Key Markers:
  • p-EGFR (Tyr1068): Direct indicator of receptor autophosphorylation.[1]

  • p-Akt (Ser473): Downstream survival signal.[1]

  • Total EGFR / Total Akt: Loading controls to prove protein levels are constant.

Experimental Workflow Diagram:

WesternBlot Step1 Cell Treatment (Drug @ IC50, 24h) Step2 Lysis & Protein Extraction (RIPA + Phosphatase Inhibitors) Step1->Step2 Step3 SDS-PAGE Separation Step2->Step3 Step4 Membrane Transfer (PVDF) Step3->Step4 Step5 Antibody Incubation (Primary: p-EGFR, p-Akt) Step4->Step5 Step6 ECL Detection & Imaging Step5->Step6

Caption: Workflow for validating kinase inhibition via Western Blot.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (CCK-8) Air bubbles in wellsCentrifuge plate at 1000 rpm for 1 min before reading.
Inconsistent IC50 Evaporation of edge wellsFill edge wells with PBS; use only inner 60 wells for data.
No Phospho-Signal (WB) Phosphatase activityAdd Na3VO4 and NaF to lysis buffer; keep lysates on ice.[1]
Drug Precipitation Low solubility in mediaPre-dilute in DMSO; ensure final DMSO < 0.5%.[1]

References

  • Abdellatif, K. R., & Bakr, R. B. (2021).[1][12] Pyrimidines as EGFR Inhibitors: A Review. Frontiers in Chemistry.[1] Link

  • Tocris Bioscience. Cell Counting Kit-8 (CCK-8) Protocol.Link

  • Costi, M. P., et al. (2020).[1] Thymidylate Synthase Inhibition Assay Protocol. Bio-protocol.[1][3][8] Link

  • Milik, S. N., et al. (2023).[1] Structure-Activity Relationship of Fused Pyrimidine Derivatives. Taylor & Francis.[1] Link

  • Sigma-Aldrich. CCK-8 Technical Bulletin.[1]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We provide in-depth, field-proven insights into the underlying chemical principles to empower you to troubleshoot effectively and achieve your synthesis goals.

Core Synthesis Methodologies

The synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (Target Compound 3 ) is typically achieved by the coupling of a 2-halopyrimidine-5-carbonitrile (1 ) with azepane (2 ). The two most prevalent and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

General Reaction Scheme

Scheme 1: General synthetic routes to 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

The choice between these methods depends on the reactivity of the starting halide, desired reaction conditions, and cost considerations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for synthesizing the target compound. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.[1][2] This reactivity is further enhanced by the electron-withdrawing nitrile group (-CN) at the 5-position. The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex.[3]

SNAr_Mechanism reactants 2-Halopyrimidine-5-carbonitrile + Azepane meisenheimer Meisenheimer Complex (Addition Intermediate) reactants->meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) product 2-(Azepan-1-yl)pyrimidine-5-carbonitrile + HX meisenheimer->product 2. Elimination of Halide (Restores Aromaticity)

Diagram 1: Simplified SNAr Mechanism.

Buchwald-Hartwig Amination

For less reactive halides (like 2-chloropyrimidine), or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination is an excellent alternative.[4][5] This cross-coupling reaction offers a broad substrate scope and typically proceeds under milder conditions than many SNAr reactions.[6] The key to success lies in the careful selection of the palladium precursor, phosphine ligand, and base.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction shows low or no conversion to the product. What are the primary factors to investigate?

Answer: Low conversion in the SNAr synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a common issue that can typically be traced back to three key areas: substrate reactivity, reaction conditions, or reagent quality.

  • Substrate Reactivity (The Halide Leaving Group): The nature of the leaving group (X) on the pyrimidine ring is critical. The reaction rate follows the trend: F > Cl > Br > I.[8]

    • Causality: This trend is counterintuitive when compared to SN1/SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack on the ring, not the breaking of the carbon-halide bond.[8] Highly electronegative fluorine strongly polarizes the C-F bond and activates the carbon for nucleophilic attack, accelerating the reaction.

    • Troubleshooting Action: If you are using 2-chloropyrimidine-5-carbonitrile and experiencing low conversion, consider switching to the more reactive 2-fluoropyrimidine-5-carbonitrile if it is available. This change can often lead to significantly higher yields under milder conditions.[9]

  • Reaction Conditions:

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at or near room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is the first parameter to adjust.[6][10] Microwave irradiation can also be a powerful tool to accelerate the reaction.[11]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[6] Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Base: A base is often required to neutralize the HX acid formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA.[9][12] Ensure you are using at least one equivalent of base, with 1.5-2.0 equivalents being common practice.

  • Reagent Quality:

    • Azepane: Ensure the azepane is of high purity and free from excessive water.

    • Starting Halide: Verify the purity of your 2-halopyrimidine-5-carbonitrile. Impurities can inhibit the reaction.

Question 2: I'm observing the formation of multiple side products. How can I improve the reaction's selectivity?

Answer: Side product formation often arises from competing reactions or degradation.

  • Di-substitution or Ring Opening: While the 2-position of the pyrimidine ring is highly activated, overly harsh conditions (very high temperatures or excessively strong bases) can sometimes lead to undesired follow-on reactions.

    • Troubleshooting Action: Try lowering the reaction temperature and extending the reaction time. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed, preventing over-reaction.

  • Hydrolysis of the Nitrile Group: In the presence of a strong base and water, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.

    • Troubleshooting Action: Ensure you are using anhydrous solvents and reagents. If using an inorganic base like K₂CO₃, ensure it is finely powdered and dried before use.

Category 2: Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig reaction is giving a very low yield. What are the first parameters I should check?

Answer: For low yields in Buchwald-Hartwig aminations, the catalyst system (palladium precursor, ligand, and base) is the most critical starting point.[6]

Diagram 2: Troubleshooting Workflow for Buchwald-Hartwig Amination.

  • Catalyst/Ligand System: This is the heart of the reaction.

    • Causality: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). Sterically hindered biarylphosphine ligands like XPhos or Xantphos are often highly effective for coupling amines with heteroaryl chlorides.[4][5][6]

    • Troubleshooting Action: Ensure you are using a suitable ligand. If one ligand fails, screen another. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure consistent and reliable catalyst activation.[6]

  • Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine without interfering with the catalyst or substrates.

    • Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often give the best results.[4][6] Weaker carbonate bases may require higher temperatures and are often less effective for challenging couplings.

    • Troubleshooting Action: If using a weaker base like Cs₂CO₃ or K₂CO₃ with a chloropyrimidine, you will likely see low conversion. Switch to a stronger base like NaOtBu.

  • Reaction Conditions:

    • Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents have been properly deoxygenated.

    • Temperature: While milder than many SNAr reactions, Buchwald-Hartwig couplings still typically require heating to 80-110 °C.[6]

Frequently Asked Questions (FAQs)

Q1: For the synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, which method is generally preferred: SNAr or Buchwald-Hartwig?

A1: The choice depends on the available starting material and scale.

  • SNAr is often preferred for large-scale synthesis if 2-fluoropyrimidine-5-carbonitrile is used. The reaction is metal-free, which simplifies purification and reduces cost and toxicity concerns. The procedure is typically straightforward.

  • Buchwald-Hartwig is the method of choice when starting from the less reactive but often more commercially available 2-chloropyrimidine-5-carbonitrile. It provides a reliable route under conditions where the SNAr reaction would be too sluggish or require excessively high temperatures.

decision_tree start Choose Synthesis Method halide_check What is your starting 2-halopyrimidine-5-carbonitrile? start->halide_check fluoro 2-Fluoro derivative halide_check->fluoro Fluoro (more reactive) chloro 2-Chloro derivative halide_check->chloro Chloro (less reactive) snar Use S N Ar Method fluoro->snar buchwald Use Buchwald-Hartwig Amination chloro->buchwald snar_adv Advantages: - Metal-free - Lower cost - Simpler workup snar->snar_adv buchwald_adv Advantages: - Milder conditions - Higher success with chloro-substrate - Broader scope buchwald->buchwald_adv

Diagram 3: Decision tree for selecting a synthetic method.

Q2: What are the recommended analytical techniques for monitoring this reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more precise, quantitative analysis of reaction conversion and impurity profiling, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended.

  • Final Product Characterization:

    • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and proton/carbon environment. Mass Spectrometry (MS) to confirm the molecular weight.

    • Purity: HPLC is the gold standard for determining the purity of the final compound.[13]

Q3: How can I effectively purify the final compound, 2-(Azepan-1-yl)pyrimidine-5-carbonitrile?

A3: The purification strategy depends on the reaction workup and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled, diluted with an organic solvent (like ethyl acetate), and washed with water and brine to remove inorganic salts and water-soluble impurities.[6]

  • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[10]

  • Recrystallization: If a highly pure solid is obtained after chromatography, recrystallization from a suitable solvent system can be used as a final polishing step to achieve high analytical purity.

Data & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 2-Fluoro pyrimidine-5-carbonitrile (preferred)2-Chloro pyrimidine-5-carbonitrile
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand NoneXantphos or XPhos (1.2-1.5 eq to Pd)
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq)NaOtBu or LHMDS (1.2-1.5 eq)
Solvent DMF, DMSO, NMP (anhydrous)Toluene or 1,4-Dioxane (anhydrous, deoxygenated)
Temperature 80 - 120 °C80 - 110 °C
Typical Yield 70 - 95%65 - 90%
Key Advantage Metal-free, lower costEffective for less reactive chlorides
Reference [9],[10][6],[4]
Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for the reaction of 2-fluoropyrimidine-5-carbonitrile.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyrimidine-5-carbonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely powdered and dried), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration).

  • Addition of Nucleophile: Add azepane (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 2-(Azepan-1-yl)pyrimidine-5-carbonitrile as a solid.[9]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is optimized for the reaction of 2-chloropyrimidine-5-carbonitrile.

  • Inert Atmosphere Setup: In a glovebox or under a steady stream of argon/nitrogen, add to a dry Schlenk flask: 2-chloropyrimidine-5-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene (approx. 0.1 M concentration) followed by azepane (1.2 eq) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 6-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[6]

References
  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. BenchChem.
  • Taleb, A., & Al-Qaisi, J. (2018).
  • Charnwood Discovery. (n.d.).
  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • University of Nottingham. (n.d.).
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(69).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Makki, M. S. T., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 2, 312-323.
  • Abdel-Wahab, B. F., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(35), 15155-15171.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • ChemScene. (n.d.). 2-(Azepan-1-yl)pyrimidine-5-carbonitrile. ChemScene.
  • Smith, S. M., & Buchwald, S. L. (2017). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Amination of 2-halopyridines. (n.d.).
  • Reda, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(46), 32296-32320.
  • BenchChem. (n.d.). Comparative Study of Synthetic Methods for 2-Azepan-1-yl-5-nitrobenzonitrile. BenchChem.
  • ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. (2010).
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024).
  • Reda, N. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. BenchChem.
  • Microwave-assisted synthesis of azepines via nucleophilic arom
  • Calienni, J. V., et al. (2012). SALT(S) OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN- l-YL-PYRIDIN-2-YLAMINO)-7H-PYRROLO[2,3-D]PYRIMI-. -. DINE-6-CARBOXYLIC. ACID DIMETHYLAMIDE AND PROCESSES OF MAKING THEREOF.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Recent Advances in Pyrimidine-Based Drugs. (2018). PMC.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 4-(5-CYANO-PYRAZOL-1-YL)
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
  • Pharma Inventor Inc. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (2012).
  • Pyrimidine derivatives and processes for the preparation thereof. (1996).
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. (n.d.).
  • Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. (2024). PubMed.
  • Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimid
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • This is an Accepted Manuscript of an article published in N
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021).
  • High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. (n.d.). Advion Interchim Scientific.

Sources

Technical Support Center: Solubility Enhancement for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Formulation Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance | Version: 3.1

Scope & Introduction

Pyrimidines are the backbone of modern oncology and antiviral pharmacophores. However, their planar, aromatic heterocycle structure facilitates strong


 stacking, often resulting in high crystal lattice energy.

The Core Problem: Most poorly soluble pyrimidines are not "grease balls" (lipophilic); they are "brick dust" (high melting point, stable crystal lattice). Standard lipophilic strategies (adding oil/surfactants) often fail because the solute prefers its own crystal lattice over any solvent.

This guide provides a root-cause analysis and validated workflows to overcome these thermodynamic barriers.

Module 1: Characterization & Classification

"Diagnosing the Insolubility Mechanism"

Q: My pyrimidine analog precipitates in aqueous media despite having a LogP < 2. Why is this happening?

A: You are likely dealing with a "Brick Dust" molecule.[1][2] Low LogP indicates the molecule is not inherently hydrophobic, but a high Melting Point (


) indicates stable intermolecular bonding (hydrogen bonding or stacking) in the solid state. The energy required to break this lattice is higher than the energy released by solvation.

Diagnostic Protocol:

  • Run DSC (Differential Scanning Calorimetry): Determine

    
     and enthalpy of fusion (
    
    
    
    ).
  • Measure LogP: Calculated (cLogP) is acceptable for initial screening.

  • Classify: Use the decision matrix below to select your formulation strategy.

SolubilityStrategy Start Pyrimidine Compound Analysis CheckTm Check Melting Point (Tm) Start->CheckTm CheckLogP Check LogP CheckTm->CheckLogP Tm > 200°C GreaseBall TYPE: GREASE BALL (Low Tm, High LogP) Issue: Hydrophobicity CheckTm->GreaseBall Tm < 200°C BrickDust TYPE: BRICK DUST (High Tm, Low LogP) Issue: Crystal Lattice Energy CheckLogP->BrickDust LogP < 2 Intermediate INTERMEDIATE (High Tm, High LogP) CheckLogP->Intermediate LogP > 2 StrategyBD STRATEGY: 1. Amorphous Solid Dispersion 2. Salt Formation (if ionizable) 3. Nanosizing BrickDust->StrategyBD StrategyGB STRATEGY: 1. Lipid Formulations (SEDDS) 2. Surfactants/Micelles 3. Cosolvents GreaseBall->StrategyGB Intermediate->StrategyBD Prioritize Lattice Disruption

Figure 1: Decision Matrix for Solubility Strategy based on Physicochemical Properties.

Module 2: Salt Selection for Weak Bases

"Overcoming the Weak Basicity of the Pyrimidine Ring"

Q: I tried making an HCl salt, but it disproportionates (turns back to free base) in water. How do I fix this?

A: The pyrimidine ring nitrogens are very weak bases (


). If your compound relies solely on the ring for ionization, an HCl salt may be unstable because the 

difference is insufficient.

The Rule of 3: To ensure a stable salt in solution,


 (

) should be

. If

, the salt may hydrolyze in solution, precipitating the free base.

Troubleshooting Steps:

  • Switch Counterions: Move to "Super-Acids" if the

    
     is very low, or organic sulfonates which often stabilize the lattice better.
    
  • Use Non-Aqueous Solvents: If the salt is unstable in water, formulate in a non-aqueous vehicle (e.g., PEG-400/Ethanol) where the dielectric constant is lower, stabilizing the ion pair.

Recommended Counterions for Pyrimidines:

CounterionAcid Strength (

)
Application Note
Mesylate (Methanesulfonic)-1.9Excellent for weak bases; often breaks planar stacking.
Tosylate (p-Toluenesulfonic)-2.8Good alternative to Mesylate; adds lipophilicity.
Sulfate (

)
-3.0Strong acid, but can form hydrates (check stability).
Hydrochloride (HCl)-6.0Standard, but risk of "Common Ion Effect" in stomach (precipitation).
Isethionate -1.9Good for parenteral formulations; less toxic.
Module 3: Amorphous Solid Dispersions (ASDs)

"Disrupting the Crystal Lattice"

Q: Salt formation failed. How do I formulate a 'Brick Dust' pyrimidine for oral delivery?

A: You must bypass the crystal lattice energy by trapping the compound in a high-energy amorphous state using a polymer carrier.[3] This creates a "Spring and Parachute" effect:

  • Spring: Rapid dissolution of the amorphous form (supersaturation).

  • Parachute: Polymer inhibits recrystallization / precipitation.[4]

Protocol: Solvent-Shift Precipitation (Lab Scale) Use this for rapid screening of polymers (HPMC-AS, PVP-VA, Soluplus).

  • Preparation: Dissolve Pyrimidine (10 mg) in minimal DMSO or Acetone.

  • Polymer Solution: Dissolve Polymer (30 mg) in the same solvent (1:3 Drug:Polymer ratio).

  • Mixing: Combine solutions.

  • Crash Precipitation: Rapidly inject the mixture into cold anti-solvent (usually 0.1N HCl or Water) under high-shear stirring.

  • Observation: If the solution remains clear or opalescent (Tyndall effect) for >2 hours, the polymer is a successful "Parachute."

ASD_Workflow Drug Crystalline Pyrimidine Solvent Common Solvent (Acetone/DCM) Drug->Solvent Polymer Polymer (PVP/HPMC) Polymer->Solvent Solution Homogeneous Solution Solvent->Solution Process Rapid Solvent Evaporation (Spray Dry / Rotovap) Solution->Process ASD Amorphous Solid Dispersion Process->ASD Supersat Supersaturated State (Spring) ASD->Supersat Dissolves Dissolution Dissolution Media Supersat->Supersat Polymer Inhibition (Parachute) Precip Recrystallization (Failure) Supersat->Precip No Polymer Inhibition

Figure 2: Amorphous Solid Dispersion Workflow: The "Spring and Parachute" Mechanism.

Module 4: Cyclodextrin Complexation

"Molecular Encapsulation"

Q: My compound degrades at low pH, so salts are out. ASDs are too complex for my current stage. What is the alternative?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Pyrimidines fit well into the hydrophobic cavity of

-CDs. This protects the labile groups and increases apparent solubility without changing the solid state significantly (if used in solution).

Critical Parameter: Binding Constant (


) 
You must determine if the complex is stable.
  • Protocol: Phase Solubility Method (Higuchi & Connors).

    • Prepare excess pyrimidine in vials with increasing HP-

      
      -CD conc. (0 to 100 mM).
      
    • Shake for 24-48h. Filter.

    • Analyze filtrate by HPLC.

    • Success Criteria: A linear increase in solubility (

      
       type profile) indicates a 1:1 soluble complex.
      
References & Further Reading
  • Bergström, C. A., et al. (2007).[5] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

    • Context: Source for "Brick Dust" vs "Grease Ball" classification logic.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][6] Advanced Drug Delivery Reviews. Link

    • Context: Authoritative guide on

      
       differences and counterion selection.
      
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development.[1][4][7] Pharmacological Reviews. Link

    • Context: Comprehensive review of ASDs and lipid formulations.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Standard protocols for Cyclodextrin complexation.

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.Link

    • Context: Regulatory basis for solubility classification (BCS).

For further assistance, contact the Formulation Chemistry Group at ext. 404.

Sources

Strategies to prevent precipitation of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

A Guide to Preventing Precipitation in Aqueous Buffers

Welcome to the technical support center for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's precipitation in aqueous buffers. As Senior Application Scientists, we've developed this resource to provide not just solutions, but a foundational understanding of the principles governing its solubility.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.

Q1: My 2-(Azepan-1-yl)pyrimidine-5-carbonitrile precipitated immediately when I diluted my DMSO stock into my aqueous buffer (e.g., PBS at pH 7.4). What happened?

A: This is a classic case of a compound "crashing out" of solution, and it's the most common issue for hydrophobic molecules like this one. The primary reason is that you have exceeded the compound's thermodynamic solubility limit in the final aqueous environment.

  • The "Why": 2-(Azepan-1-yl)pyrimidine-5-carbonitrile is a poorly soluble organic molecule.[1][2] While it dissolves readily in an organic solvent like Dimethyl Sulfoxide (DMSO), this is a high-energy, unstable state.[3] When this concentrated organic stock is introduced into a large volume of an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a water-rich environment where it is not soluble, causing it to rapidly precipitate.[4][5] The structure of the molecule, containing a pyrimidine ring and an azepane group, contributes to its low water solubility.[6][7][8][9][10]

  • Immediate Action: The first step is to understand that the issue lies with the compound's inherent solubility in your chosen buffer system. The following questions in this guide will walk you through systematic strategies to overcome this.

Q2: What is the first and most critical parameter I should adjust to prevent precipitation?

A: Adjust the pH of your buffer. The structure of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile contains nitrogen atoms in the pyrimidine and azepane rings, which can accept protons. This makes it a "weak base." The solubility of weak bases is highly dependent on pH.[11][12][13]

  • The "Why" (Mechanism of pH-Dependent Solubility):

    • In a neutral or alkaline solution (higher pH), the compound exists primarily in its neutral, uncharged form. This form is more hydrophobic and therefore less soluble in water.

    • In an acidic solution (lower pH), the nitrogen atoms become protonated (positively charged). This charged, or "ionized," form of the molecule is significantly more polar and, therefore, more soluble in water.[13][14]

    This relationship is governed by the Henderson-Hasselbalch equation, which provides a mathematical framework for understanding the ratio of the ionized (soluble) to the un-ionized (insoluble) forms of the compound at a given pH.[15][16][17][18][19]

  • Recommended Action: For a weak base like this compound, you must lower the pH of your buffer. A good starting point is to prepare buffers at pH values at least 1 to 2 units below the compound's pKa (the pH at which 50% of the compound is ionized). While the exact pKa of this specific molecule is not published, for similar heterocyclic amines, a pH range of 4.0 to 5.5 is a practical starting point for solubility testing.

  • Visualizing pH-Dependent Solubility:

    G cluster_0 pH < pKa (Acidic) cluster_1 pH > pKa (Neutral/Basic) Protonated BH+ (Protonated) High Water Solubility Equilibrium Protonated->Equilibrium Neutral B (Neutral) Low Water Solubility (Precipitation Risk) Equilibrium->Neutral caption pH effect on a weak base's solubility.

    Caption: pH effect on a weak base's solubility.

Q3: I tried lowering the pH, but I still see some precipitation, or I cannot use a low pH for my experiment. What is the next strategy?

A: Employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds.[20][21] This is one of the most widely used techniques for liquid formulations of poorly soluble drugs.[22][23]

  • The "Why": Co-solvents work by reducing the overall polarity of the solvent system (the water-buffer mix).[22] This makes the environment more "hospitable" to your hydrophobic compound, effectively increasing its solubility.

  • Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting % (v/v) in Final SolutionKey Considerations
DMSO 0.5 - 2%Most common, but can be toxic to cells at >1%.[5]
Ethanol 1 - 5%Generally well-tolerated in many biological assays.
Propylene Glycol (PG) 5 - 20%A common pharmaceutical excipient.
Polyethylene Glycol 400 (PEG 400) 10 - 30%Higher concentrations may be needed; can be viscous.
  • Critical Protocol - How to Use Co-solvents Correctly:

    • Prepare your primary stock solution at a high concentration in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).[3]

    • Perform a serial dilution of this stock into your final experimental buffer, which already contains the desired final percentage of the co-solvent.

    • Crucially, always add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which helps prevent the compound from precipitating upon dilution.[3][5]

Q4: Are there other additives I can use if co-solvents are not sufficient or are incompatible with my assay?

A: Yes, consider using cyclodextrins or non-ionic surfactants. These are powerful solubilizing agents that work through different mechanisms than co-solvents.[24][25]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27][] They act as "molecular buckets" that encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[29][30]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[26] Start with a concentration of 1-5% (w/v) in your final buffer.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC).[31] These micelles have a hydrophobic core that can sequester your insoluble compound, increasing its solubility.[23][31]

    • Recommended Agents: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for their lower toxicity in biological systems.[23] Start with concentrations just above their CMC, typically in the 0.01% to 0.1% (v/v) range.

  • Visualizing Cyclodextrin Encapsulation:

    G cluster_0 Aqueous Buffer Compound Hydrophobic Compound (Precipitates) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin CD->Complex caption Cyclodextrin encapsulates the compound.

    Caption: Cyclodextrin encapsulates the compound.

Experimental Protocols

Protocol 1: pH-Solubility Screening

This protocol will help you empirically determine the optimal pH for solubilizing your compound.

  • Prepare Buffers: Make a series of buffers (e.g., citrate or acetate buffers) at various pH points, such as pH 3.0, 4.0, 5.0, 6.0, and 7.0.

  • Prepare Stock: Create a concentrated stock solution of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (e.g., 10 mM) in 100% DMSO.

  • Dilution: For each pH buffer, add a small aliquot of the DMSO stock to achieve your desired final concentration (e.g., 10 µM). Ensure you add the stock to the buffer while vortexing.

  • Equilibration: Allow the solutions to equilibrate at room temperature for at least one hour.

  • Observation: Visually inspect each solution for signs of precipitation (cloudiness, turbidity, or visible particles). You can also use a spectrophotometer to measure light scattering at a high wavelength (e.g., 600 nm) for a more quantitative assessment.

  • Determination: The lowest pH that results in a clear, particle-free solution is your optimal starting point.

Protocol 2: General Dilution Workflow to Prevent Precipitation

This workflow provides a best-practice approach for preparing your working solutions.

G Start Start: Lyophilized Compound Stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) Start->Stock Add 4. Add Stock Solution Dropwise into Vortexing Buffer Stock->Add Buffer 2. Prepare Final Aqueous Buffer (Optimized pH, with co-solvents or excipients if needed) Vortex 3. Vortex Buffer Continuously (Critical Step) Buffer->Vortex Vortex->Add Final End: Clear Working Solution Add->Final caption Recommended dilution workflow.

Caption: Recommended dilution workflow.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Solubility of Things. (n.d.). Pyrimidine - Solubility of Things.
  • SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • ScienceDirect. (n.d.). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters.
  • Vedantu. (n.d.). Henderson-Hasselbalch Equation: Formula, Derivation & Uses.
  • Pharmaceutical Technology. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • BenchChem. (2025). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Chemistry Learner. (2021, June 26). Henderson-Hasselbalch Equation: Derivation and Problems.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Wax Studios. (n.d.). Handerson And Hasselbalch Equation.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • PMC. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • BenchChem. (2025). How to prevent "Antibacterial agent 80" precipitation in buffers.
  • Wikipedia. (n.d.). Cosolvent.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • ChemScene. (n.d.). 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • JOCPR. (n.d.). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • BenchChem. (2025). An In-depth Technical Guide to 2-Azepan-1-yl-5-nitrobenzonitrile Derivatives and Analogues.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.

Sources

Purification challenges of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification Challenges of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Introduction: Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals handling the isolation and purification of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile . This molecule presents a unique "push-pull" electronic system: the electron-donating azepane ring at the C2 position enriches the pyrimidine nitrogens, while the strongly electron-withdrawing carbonitrile group at C5 polarizes the system. This structural dichotomy leads to specific chromatographic challenges, including severe silica tailing, pH-dependent reverse-phase peak broadening, and unpredictable crystallization behaviors.

Module 1: Diagnostic Q&A (Troubleshooting Chromatography)

Q1: Why does my crude 2-(Azepan-1-yl)pyrimidine-5-carbonitrile streak severely on normal-phase silica gel, even with highly polar solvent mixtures? A1: The streaking is not strictly a polarity issue; it is an acid-base interaction. The pyrimidine nitrogens, enriched by the lone pair donation from the azepane ring, act as Lewis bases that interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel[1]. Causality & Solution: To disrupt this interaction, you must competitively saturate the silanol sites. Adding a volatile amine modifier (e.g., 1–5% Triethylamine or aqueous


) to your mobile phase will block these acidic sites, allowing your target compound to elute as a sharp, symmetrical band. Alternatively, switching to neutral or basic alumina circumvents the silanol issue entirely.

Q2: During Reverse-Phase HPLC (RP-HPLC) purification, my target peak is broad, asymmetric, or split into two distinct peaks. How do I resolve this? A2: Peak splitting or broadening in RP-HPLC for basic nitrogenous heterocycles usually indicates that the mobile phase pH is too close to the compound's


. In this state, the molecule exists in rapid equilibrium between its protonated (hydrophilic) and unprotonated (lipophilic) forms, which travel at different velocities through the C18 column[2].
Causality & Solution: You must force the molecule into a single ionization state. For 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, either suppress ionization completely using a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) or fully protonate it using a low-pH modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0).

Q3: My compound "oils out" instead of crystallizing during the final purification step. What is the mechanistic cause? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility in the solvent system drops faster than its ability to nucleate into a crystal lattice, often exacerbated by trace lipophilic impurities (like unreacted azepane). Causality & Solution: The azepane ring introduces significant conformational flexibility and lipophilicity, which hinders rapid crystal packing. To induce nucleation, perform a solvent-antisolvent crystallization at an elevated temperature, ensuring the system remains above the cloud point until a seed crystal can be introduced.

Module 2: Quantitative Data & System Optimization

To streamline your method development, refer to the following empirical data summaries for normal and reverse-phase systems.

Table 1: Mobile Phase Optimization for Normal-Phase Flash Chromatography

Solvent System (v/v)Additive / ModifierObserved

Peak Shape / ResolutionRecommendation
Hexane / EtOAc (70:30)None0.15 - 0.45Severe tailing, co-elution❌ Avoid
Hexane / EtOAc (70:30)2% Triethylamine (TEA)0.35Sharp, baseline resolution✅ Primary Method
DCM / MeOH (95:5)None0.20 - 0.50Moderate tailing⚠️ Use with caution
DCM / MeOH (95:5)1% Aqueous

0.40Sharp, excellent recovery✅ Alternative Method

Table 2: RP-HPLC Buffer Selection based on Ionization State

Aqueous Mobile Phase (A)Organic Mobile Phase (B)System pHAnalyte StateRetention Time Shift
Water + 0.1% TFAAcetonitrile + 0.1% TFA~2.0Fully ProtonatedEarly elution (Hydrophilic)
Water + 10mM

Acetonitrile~6.8Mixed (Equilibrium)Broad/Split peaks (Avoid)
Water + 10mM

Acetonitrile~9.5Fully Free-BaseLate elution (Lipophilic)

Module 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and prevent downstream failures[3].

Protocol A: Amine-Modified Flash Chromatography

Objective: Isolate 2-(Azepan-1-yl)pyrimidine-5-carbonitrile from crude reaction mixtures containing unreacted 2-chloropyrimidine-5-carbonitrile and azepane.

  • Column Preparation (Self-Validation Step): Slurry-pack a silica gel column using Hexane containing 2% Triethylamine (TEA). Validation: Run 2 column volumes (CV) of the TEA-modified solvent through the column before loading. Check the pH of the eluent; it must be basic (pH > 8 on wet indicator paper) to confirm silanol saturation.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution Gradient:

    • 0–3 CV: 100% Hexane (2% TEA) - Elutes non-polar impurities.

    • 3–8 CV: Hexane/EtOAc 80:20 (2% TEA) - Elutes unreacted 2-chloropyrimidine-5-carbonitrile.

    • 8–15 CV: Hexane/EtOAc 60:40 (2% TEA) - Elutes target 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

  • Fraction Analysis (2D-TLC): Spot fractions on a TLC plate. Run the plate in the elution solvent. Validation: To ensure no degradation occurred on the silica, rotate the dried TLC plate 90 degrees and run it a second time. A single diagonal spot confirms compound stability.

  • Concentration: Pool target fractions and concentrate under reduced pressure. Crucial: Co-evaporate with toluene (2 x 20 mL) to azeotropically remove residual TEA.

Protocol B: Solvent-Antisolvent Crystallization

Objective: Obtain high-purity crystalline product while avoiding phase separation (oiling out).

  • Dissolution: Dissolve the purified chromatography product in minimal boiling Ethanol (approx. 3-5 mL/g of product).

  • Antisolvent Addition: While maintaining the solution at 70°C, add hot distilled water (antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification (Self-Validation Step): Add exactly 1-2 drops of boiling Ethanol until the solution is perfectly clear again. Validation: This ensures you are exactly at the saturation point without crossing into the liquid-liquid demixing zone.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed at a rate of ~0.5°C/minute. Do not use an ice bath initially, as rapid cooling forces oiling out.

  • Harvesting: Once crystals form, chill the flask to 4°C for 2 hours. Filter via a Büchner funnel, wash with ice-cold Ethanol/Water (1:3), and dry in a vacuum desiccator.

Module 4: Visual Workflows & Mechanistic Pathways

To further assist in troubleshooting, consult the logic diagrams below.

RPHPLC_Optimization start Analyze RP-HPLC Peak Shape broad Broad / Split Peak (Mixed Ionization) start->broad Issue Detected sharp Sharp Peak (Single State) start->sharp Ideal Result check_ph Evaluate Mobile Phase pH vs. Compound pKa broad->check_ph acidic Use 0.1% TFA (pH ~2) Target is Fully Protonated check_ph->acidic pH < pKa - 2 basic Use 10mM NH4HCO3 (pH ~9.5) Target is Free-Base check_ph->basic pH > pKa + 2 acidic->sharp Re-run Method basic->sharp Re-run Method

Figure 1: RP-HPLC Method Development Logic for Basic Pyrimidine Derivatives.

NP_Troubleshooting crude Crude 2-(Azepan-1-yl) pyrimidine-5-carbonitrile tlc TLC Screening (Silica Gel) crude->tlc tailing Severe Tailing / Streaking (Silanol Interaction) tlc->tailing Basic Nitrogen Effect good_rf Symmetrical Spot (Rf 0.2 - 0.4) tlc->good_rf Rare on standard SiO2 modifier Add 1-5% TEA to Mobile Phase tailing->modifier Primary Fix alumina Switch Stationary Phase to Neutral Alumina tailing->alumina Alternative Fix flash Execute Preparative Flash Chromatography good_rf->flash modifier->flash alumina->flash

Figure 2: Normal-Phase Chromatography Troubleshooting Workflow for Basic Heterocycles.

References

  • Hase, S., et al. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." PubMed (National Institutes of Health). Available at: [Link]

  • Jabeen, F., et al. "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Minimizing side product formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Ticket Reference: PYR-SYN-OPT-2025

Status: Active Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Product Formation in Pyrimidine Scaffolds

Executive Summary: The Selectivity Challenge

In pyrimidine synthesis, side product formation is rarely random; it is a deterministic outcome of competing mechanistic pathways. Whether you are conducting a Biginelli reaction (for dihydropyrimidinones) or a Principal Synthesis (condensation for aromatized pyrimidines), the primary impurities stem from three failures:

  • Kinetic Traps: Formation of linear, uncyclized intermediates (Knoevenagel or ureide adducts).

  • Tautomeric Ambiguity: Competition between N-alkylation (desired lactam) and O-alkylation (lactim ether).

  • Redox Instability: Unwanted oxidation of DHPMs or incomplete aromatization.

This guide provides the mechanistic logic to suppress these pathways, supported by validated protocols.

Knowledge Base: Troubleshooting The Biginelli Reaction

Context: The Biginelli reaction is a three-component coupling (Aldehyde + Urea +


-Ketoester).[1][2][3]
Common Failure:  Low yield of the cyclic product (DHPM) and high presence of linear solids.
Diagnostic Visualization: The Divergence Pathways

The following diagram illustrates where the reaction fails. If you see "Knoevenagel Products," your


-ketoester reacted with the aldehyde before the urea could. If you see "Bis-ureides," the aldehyde reacted with two urea molecules.

Biginelli_Troubleshooting Start Reagents: Aldehyde + Urea + Beta-Ketoester Imine Acyliminium Ion (Desired Intermediate) Start->Imine Acid Catalyst (Kappe Mechanism) Knoevenagel SIDE PRODUCT: Knoevenagel Adduct (No Urea Incorporation) Start->Knoevenagel Base Contamination or Steric Hindrance BisUreide SIDE PRODUCT: Bis-Ureide (Precipitate) Start->BisUreide Excess Urea Low Temp DHPM TARGET: 3,4-Dihydropyrimidinone Imine->DHPM + Beta-Ketoester Cyclization

Figure 1: Mechanistic divergence in the Biginelli reaction. The "Kappe Mechanism" (Imine route) is the desired pathway for high yields.

Ticket #101: "I have a yellow solid that isn't my product."

Diagnosis: You likely formed the Knoevenagel adduct (Aldehyde +


-Ketoester). This occurs when the urea is too slow to react with the aldehyde.
Corrective Actions: 
  • Pre-activation: Do not mix all three components at once. Reflux the Aldehyde and Urea with the acid catalyst for 15 minutes before adding the

    
    -ketoester. This forces the formation of the N-acyliminium ion first.
    
  • Acidity Check: Knoevenagel condensation is base-catalyzed (or weak acid). Ensure your pH is sufficiently low (<1) using Lewis acids like

    
     or Brønsted acids like 
    
    
    
    .
Ticket #102: "My DHPM is oxidizing to a Pyrimidine."

Diagnosis: Dihydropyrimidinones (DHPMs) are sensitive to oxidative aromatization, especially in solution over long periods. Corrective Actions:

  • Degas Solvents: Sparge reaction solvents with Argon.

  • Avoid Nitrates: Do not use Cerium Ammonium Nitrate (CAN) as a catalyst if you want to keep the ring saturated; it is an oxidant. Use

    
     instead.
    

Knowledge Base: Alkylation Control (N vs. O)

Context: Functionalizing the pyrimidine ring (e.g., alkylating a uracil derivative). The Issue: The pyrimidine ring is an ambident nucleophile. You want N-alkylation (Lactam), but you often get O-alkylation (Lactim Ether).

Decision Matrix: HSAB Theory Application

Hard-Soft Acid-Base (HSAB) theory dictates the outcome.

  • N-Attack (Soft): Favored by thermodynamic control and soft electrophiles.

  • O-Attack (Hard): Favored by kinetic control and hard electrophiles.

VariableTo Promote N-Alkylation (Target)To Promote O-Alkylation (Side Product)
Leaving Group Soft: Iodide (

), Tosylate (

)
Hard: Sulfate, Fluorosulfonate, Triflate
Solvent Polar Aprotic: DMF, DMSO (stabilizes N-anion)Ethereal/Non-polar: THF, Et2O
Base Soft/Weak:

, CsF
Hard/Strong:

, NaH
Temperature High (Thermodynamic product)Low (Kinetic product)
Ticket #201: "I'm getting 40% O-alkylated impurity."

Protocol Adjustment:

  • Switch your electrophile from an alkyl bromide/chloride to an alkyl iodide .

  • Change solvent to DMF .

  • Critical Step: If the issue persists, treat the pyrimidine with HMDS (Hexamethyldisilazane) first to form a silylated intermediate. Silylated pyrimidines react almost exclusively at the Nitrogen (Hilbert-Johnson reaction).

Optimized Experimental Protocols

Protocol A: High-Fidelity Biginelli Synthesis (Solvent-Free)

Minimizes Knoevenagel side products and solvent waste.

  • Mix: In a mortar, combine Aldehyde (1.0 eq),

    
    -Ketoester (1.0 eq), Urea (1.2 eq), and Catalyst (
    
    
    
    -TsOH, 10 mol%).
  • Grind: Grind vigorously with a pestle for 5-10 minutes. The mixture will turn into a liquid/paste (eutectic melt) and then solidify.

  • Heat: If reaction is slow, place the paste in an oven at 80°C for 20 mins.

  • Workup: Add cold water. The DHPM precipitates; linear side products (urea/sugar-like) often dissolve.

  • Purification: Recrystallize from hot Ethanol.

Protocol B: Regioselective Cyclocondensation (The Principal Synthesis)

For synthesis of unsymmetrical pyrimidines without regio-scrambling.

  • Setup: Dissolve Amidine/Guanidine (1.1 eq) in Ethanol.

  • Base: Add NaOEt (1.1 eq). Stir for 10 mins to liberate the free base.

  • Addition: Add the unsymmetrical 1,3-dicarbonyl dropwise at 0°C.

    • Why? Low temperature prevents equilibration of the dicarbonyl enol, favoring the kinetic attack at the most reactive ketone.

  • Reflux: After 1 hour at 0°C, heat to reflux to drive dehydration.

  • Check: Monitor by TLC. If "O-acylated" intermediate is seen (non-cyclized), add more acid catalyst (

    
    ) to force ring closure.
    

Purification Strategy: Isolating the Scaffold

When side products are unavoidable, efficient separation is key.

Purification_Strategy Crude Crude Mixture (Target + Side Products) Solubility Solubility Check (Hot EtOH) Crude->Solubility Precipitate Precipitate: Likely Target DHPM Solubility->Precipitate Insoluble on cooling Filtrate Filtrate: Linear Intermediates Solubility->Filtrate Soluble Flash Flash Chromatography (DCM:MeOH 95:5) Filtrate->Flash If product is soluble

Figure 2: Purification logic flow. Most Biginelli products can be purified by simple recrystallization due to differential solubility compared to linear byproducts.

References

  • BenchChem. (2025).[1][4][5] A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. BenchChem Technical Library. Link

  • Kappe, C. O. (1997). Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey. European Journal of Medicinal Chemistry. Link

  • Royal Society of Chemistry. (2024). Convenient, direct, metal-free, regioselective synthesis of pyrimidines. New Journal of Chemistry. Link

  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Journal of Organic Chemistry. Link

  • MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash. Molecules. Link

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem Protocols. Link

Sources

Stability issues of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stability profile of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS: 1774902-18-9). While this scaffold is a valuable intermediate in kinase and protease inhibitor development, its physicochemical properties present specific challenges in solution. This document details troubleshooting protocols for solubility limits, hydrolytic degradation, and oxidative susceptibility.

Part 1: Physicochemical Profile & Solubility (The "Solvation" Phase)

Context: The molecule consists of a lipophilic azepane (homopiperidine) ring attached to a polar, electron-deficient pyrimidine-5-carbonitrile core. With a calculated LogP of ~1.73, it exhibits "fickle" solubility—stable in organic stocks but prone to "crashing out" (precipitation) upon rapid dilution into aqueous media.

Q1: Why does my compound precipitate immediately upon adding the DMSO stock to the assay buffer?

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] The azepane ring drives hydrophobic aggregation when the solvent environment shifts abruptly from 100% DMSO to >99% water/buffer. Technical Fix:

  • Intermediate Dilution Step: Do not pipette 1 µL of stock directly into 999 µL of buffer. Instead, perform a serial dilution in DMSO first, or use an intermediate solvent mix (e.g., 50% DMSO/Water) before the final step.

  • Surfactant Integration: Pre-condition your assay buffer with non-ionic surfactants. We recommend 0.01% Triton X-100 or 0.05% Tween-20 . These form micelles that sequester the lipophilic azepane tail, maintaining solution homogeneity.

  • Sonication is NOT a Fix: If it precipitates, re-dissolving via sonication often creates micro-suspensions that scatter light and skew IC50 data. Discard and re-prepare.

Q2: What is the maximum stability of the stock solution?

Recommendation:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid Ethanol (hygroscopic) for long-term storage.

  • Concentration: 10 mM is ideal. Higher concentrations (e.g., 100 mM) increase the risk of aggregation-induced degradation.

  • Storage: -20°C or -80°C.

  • Freeze-Thaw Cycles: Limit to <5. Repeated cycling introduces moisture, accelerating nitrile hydrolysis (see Part 2).

Part 2: Chemical Stability & Degradation (The "Reaction" Phase)

Context: The 5-cyano group (nitrile) is the primary site of chemical instability. The electron-deficient pyrimidine ring acts as an "electron sink," making the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

Q3: I see a new peak at [M+18] in my LC-MS after 24 hours. What is this?

Diagnosis: This is the Primary Amide Hydrolysis Product .

  • Mechanism: Water attacks the nitrile carbon.

  • Reaction: R-CN + H₂O → R-CONH₂ (Amide).

  • Mass Shift: The molecular weight increases by exactly 18.01 Da (addition of water).[1]

  • Root Cause: The solution pH is likely drifting away from neutral, or the sample was left at room temperature too long.

Q4: Can I use acidic or basic stop solutions?

Critical Warning:

  • Avoid Strong Acids (pH < 3): Acid catalysis protonates the nitrile nitrogen, accelerating hydrolysis to the amide and eventually the carboxylic acid (M+19 shift from amide).

  • Avoid Strong Bases (pH > 9): Hydroxide ions rapidly attack the nitrile.

  • Protocol: Use a buffered stop solution (e.g., HEPES pH 7.4) or mild quenching agents. If acid quenching is required for MS, analyze immediately; do not store acidified samples overnight.

Q5: Is the Azepane ring stable?

Diagnosis: Generally stable, but susceptible to N-Oxidation or


-Carbon Oxidation  under high oxidative stress (e.g., exposure to light + air).
  • Indicator: Appearance of [M+16] peaks.

  • Prevention: Degas buffers and store stocks under Argon/Nitrogen.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways users must monitor.

DegradationPathways cluster_legend Stability Risk Levels Compound 2-(Azepan-1-yl) pyrimidine-5-carbonitrile (MW: 202.26) Amide Primary Amide [M+18] (Hydrolysis) Compound->Amide + H2O (pH < 4 or pH > 9) NOxide N-Oxide / Hydroxyl [M+16] (Oxidation) Compound->NOxide + O2 / Light Acid Carboxylic Acid [M+19 from Amide] (Full Hydrolysis) Amide->Acid + H2O (Prolonged Acid/Base) Legend1 High Risk (Hydrolysis) Legend2 Moderate Risk (Oxidation)

Caption: Fig 1. Hydrolytic and oxidative degradation pathways. The conversion to the primary amide (Red path) is the most common instability issue in aqueous solution.

Part 4: Validated Experimental Protocols

Protocol A: Solubility & Stability Assessment (Self-Validating)

Purpose: To determine if the compound is precipitating or degrading in your specific assay buffer.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or a stable analog, 10 µM).

  • Assay Buffer (e.g., PBS pH 7.4).

  • Acetonitrile (ACN).

Step-by-Step:

  • Preparation: Prepare a 10 µM working solution of the Test Compound in Assay Buffer (0.1% DMSO final).

  • Time Points: Aliquot into 3 vials.

    • T0: Quench immediately with 3 volumes of ACN containing Internal Standard.

    • T4h: Incubate at Room Temp for 4 hours, then quench.

    • T24h: Incubate at Room Temp for 24 hours, then quench.

  • Centrifugation: Centrifuge all quenched samples at 10,000 x g for 10 mins to pellet any precipitate.

  • Analysis: Inject supernatant into LC-MS.

  • Validation Criteria (The "Trust" Check):

    • Solubility Check: Compare the Peak Area Ratio (Compound/IS) of T0 vs. a standard prepared directly in ACN/Water (no centrifugation). If T0 (buffer) is < 90% of the solvent standard, precipitation occurred immediately.

    • Stability Check: Compare T24h vs. T0. If parent peak decreases >10% AND a new peak at M+18 appears, hydrolysis is confirmed.

Protocol B: Troubleshooting Flowchart

Troubleshooting Start Issue: Loss of Potency or Inconsistent Data CheckVisual Visual Inspection: Is solution cloudy? Start->CheckVisual Cloudy Yes: Precipitation CheckVisual->Cloudy Yes Clear No: Chemical Instability? CheckVisual->Clear No ActionCloudy Action: 1. Add 0.01% Triton X-100 2. Reduce max concentration 3. Check DMSO % Cloudy->ActionCloudy CheckLCMS Run LC-MS: Check for [M+18] Clear->CheckLCMS FoundM18 Found [M+18]: Hydrolysis Confirmed CheckLCMS->FoundM18 Yes NoM18 Parent Peak Intact: Adsorption Issue? CheckLCMS->NoM18 No ActionHydrolysis Action: 1. Check Buffer pH (Keep 6.5-7.5) 2. Prepare fresh daily 3. Keep on ice FoundM18->ActionHydrolysis ActionAdsorption Action: Compound sticking to plastic? Switch to Glass or Low-Bind plates NoM18->ActionAdsorption

Caption: Fig 2. Troubleshooting decision tree for identifying solubility vs. stability failures.

References

  • National Institutes of Health (NIH). (2022). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. Journal of Chemical Sciences. Retrieved from [Link][2]

Sources

Addressing off-target effects of pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Off-Target Effects of Pyrimidine Kinase Inhibitors

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing unexpected toxicities or confounding phenotypic data during kinase inhibitor screening. Pyrimidine and pyrazolo-pyrimidine scaffolds are privileged structures in medicinal chemistry because they perfectly mimic the adenine ring of ATP, allowing them to anchor into the highly conserved hinge region of the kinase active site[1]. However, this structural mimicry is a double-edged sword: it inherently drives cross-reactivity across the 500+ members of the human kinome, leading to off-target effects[2].

This guide provides mechanistic troubleshooting, quantitative frameworks, and self-validating protocols to help you map, quantify, and engineer away off-target liabilities in your pyrimidine-based pipelines.

Section 1: Troubleshooting FAQs

Q1: My pyrazolo[3,4-d]pyrimidine lead compound shows single-digit nanomolar potency against my target (e.g., BTK or EGFR), but I am seeing widespread cytotoxicity in off-target cell lines. What is the mechanistic cause? Analysis: You are likely experiencing hinge-binding promiscuity. Because the pyrimidine core acts as an ATP isostere, it forms critical hydrogen bonds with the backbone amides in the kinase hinge region[1]. If your compound lacks sufficient functionalization extending into less conserved regions (like the deep pocket or the DFG-out allosteric site), it will indiscriminately bind other kinases with similar ATP-binding clefts (e.g., SRC, JAK, or VEGFR)[1]. Furthermore, covalent pyrimidine inhibitors (like those targeting conserved cysteines in EGFR or BTK) possess inherent reactivity that can lead to non-specific binding to off-target cellular proteins[3]. Actionable Solution: You must transition from single-target biochemical assays to unbiased, kinome-wide profiling (e.g., KINOMEscan) to identify the exact cross-reactive kinases driving the toxicity.

Q2: How do I quantitatively compare the selectivity of my different pyrimidine derivatives to prioritize the best lead? Analysis: Relying solely on


 values is insufficient. You must calculate a selectivity metric, such as Selectivity Entropy (

), derived from broad kinome profiling[4].

is a single-value expression of selectivity based on percent inhibition across a large panel; a lower value indicates higher selectivity[4]. For example, the second-generation BTK inhibitor acalabrutinib was engineered to minimize the off-target effects seen with ibrutinib (which targets EGFR and ITK). This is quantitatively reflected in their

scores[4].

Table 1: Quantitative Selectivity Metrics of Representative Kinase Inhibitors

InhibitorPrimary TargetScaffold TypeSelectivity Entropy (

)
Phenotypic Impact (Cell Lines Inhibited)Reference
CobimetinibMEK1/MEK2Non-pyrimidine (Allosteric)0.8Highly specific[4]
AcalabrutinibBTKPyrimidine-derivative1.41[4]
IbrutinibBTKPyrazolo-pyrimidine2.48[4]
GSK8612TBK1Aminopyrimidine

= 0.02*
Highly specific[5]

*Note:


 is an alternative metric representing the fraction of kinases inhibited by >90% at 1 µM.

Q3: My compound looks clean in recombinant KINOMEscan panels, but I still see off-target phenotypes in live cells. How is this possible? Analysis: Recombinant panels are powerful but lack cellular context. They do not account for intracellular ATP concentrations (which compete with your drug), protein complex formations, or non-kinase off-targets[6]. For instance, chemoproteomic studies have revealed that pyrimidine inhibitors can bind non-kinase targets like quinone reductase 2 (QR2) or ferrochelatase, driving unexpected metabolic dysregulation[7][8]. Actionable Solution: Implement a Chemoproteomic Target Deconvolution workflow using Multiplexed Inhibitor Beads (MIBs)[9]. This allows you to pull down the "active kinome" directly from your specific cell lysate and quantify target engagement via mass spectrometry[6].

Section 2: Visualizing Off-Target Causality

To understand why your phenotypic data deviates from your biochemical data, we must map the signaling divergence caused by off-target engagement.

OffTarget_Signaling I Pyrimidine Inhibitor T1 Target Kinase (e.g., EGFR/BTK) I->T1 High Affinity O1 Off-Target Kinase (e.g., SRC/JAK) I->O1 Cross-Reactivity O2 Non-Kinase Target (e.g., Ferrochelatase) I->O2 Unintended Binding E1 Desired Apoptosis/ Growth Arrest T1->E1 E2 Immunosuppression/ Toxicity O1->E2 E3 Metabolic Dysregulation O2->E3

Causality of phenotypic toxicity driven by pyrimidine kinase inhibitor off-target binding.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal controls fail, the run must be rejected to prevent false-positive off-target identification.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan Methodology)

Purpose: To biochemically quantify the binding affinity (


) of your pyrimidine inhibitor across 500+ recombinant kinases[10].
Causality Principle:  This is an ATP-site dependent competition binding assay. The amount of phage-tagged kinase bound to an immobilized broad-spectrum ligand is inversely proportional to the affinity of your free test inhibitor[11].

Step-by-Step Methodology:

  • Preparation of Kinase-Phage Fusions: Grow T7 bacteriophage strains expressing human kinase domains in E. coli. Lyse cells to release the kinase-phage fusions[11].

  • Immobilization: Bind a known, broad-spectrum kinase ligand (the "bait") to a solid support matrix (e.g., magnetic beads).

  • Competition Incubation: In a 384-well plate, combine the kinase-phage lysate, the immobilized bait, and your pyrimidine test compound (at 1 µM or an 11-point dose-response curve for

    
     determination)[10].
    
    • Self-Validation Control: Include a DMSO-only well (100% binding baseline) and a well with a known universal inhibitor like staurosporine (0% binding baseline). If staurosporine fails to displace the kinase, the bait matrix is defective.

  • Washing & Elution: Wash the beads to remove unbound phage. Elute the bound kinase-phage fusions using a denaturing buffer.

  • Quantification: Quantify the eluted phage using quantitative PCR (qPCR) targeting the T7 phage DNA.

  • Data Analysis: Calculate the % Control = [(Test Compound qPCR signal) / (DMSO qPCR signal)] × 100. A lower % Control indicates stronger off-target binding[12].

Protocol B: Chemoproteomic Target Deconvolution via Multiplexed Inhibitor Beads (MIBs)

Purpose: To identify both kinase and non-kinase off-targets in a native cellular environment, accounting for physiological ATP levels and protein complexes[9].

MIBs_Workflow A 1. Cell Lysis & Protein Extraction B 2. Pre-clearance (Remove endogenous ATP) A->B C 3. Split Sample (Vehicle vs. Inhibitor) B->C D 4. MIBs Incubation (Kinase Enrichment) C->D Competition E 5. Wash & Elute Bound Kinases D->E F 6. LC-MS/MS Quantification E->F G 7. Target Deconvolution (Identify Off-Targets) F->G

Workflow for Chemoproteomic Target Deconvolution using Multiplexed Inhibitor Beads (MIBs).

Step-by-Step Methodology:

  • Lysate Preparation: Lyse the target cell line (e.g., the one showing unexpected toxicity) under non-denaturing conditions to preserve protein complexes.

  • Desalting/Pre-clearance: Pass the lysate through a gel filtration column to remove endogenous ATP, which would otherwise outcompete the MIBs[9].

  • Lysate Splitting & Dosing: Split the lysate into two arms.

    • Arm 1: Treat with DMSO (Vehicle).

    • Arm 2: Treat with your pyrimidine inhibitor at a physiologically relevant concentration (e.g.,

      
      ).
      
  • MIBs Incubation: Add a mixture of Sepharose beads covalently linked to broad-spectrum kinase inhibitors (e.g., Bisindolylmaleimide-X, Purvalanol B) to both arms[9].

    • Causality Principle: The free pyrimidine inhibitor in Arm 2 will occupy the ATP pockets of its true targets and off-targets, preventing them from binding to the MIBs[6].

  • Washing & Elution: Wash the beads extensively. Elute bound proteins using boiling SDS buffer.

  • Tryptic Digestion & LC-MS/MS: Digest the eluted proteins and analyze via quantitative mass spectrometry (e.g., using iTRAQ or label-free quantification)[13].

  • Bioinformatics Validation: Calculate the abundance ratio (Arm 2 / Arm 1) for every identified protein.

    • Self-Validation Control: Your primary intended target (e.g., BTK) must show a ratio near 0 (completely competed away). If the primary target ratio is 1, the compound degraded or failed to penetrate the binding pocket. Any other protein with a ratio near 0 is a confirmed off-target (e.g., QR2)[8].

References

1.[3] A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. nih.gov. Link 2.[11] Kinomics: The New Star - Drug Discovery and Development. drugdiscoverytrends.com. Link 3.[2] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry. acs.org. Link 4.[6] The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research - PMC. nih.gov. Link 5.[10] KINOMEscan Technology - Eurofins Discovery. eurofinsdiscovery.com. Link 6.[5] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - DORA 4RI. lib4ri.ch. Link 7.[12] Comprehensive analysis of the kinase inhibitor selectivity of... - ResearchGate. researchgate.net. Link 8.[7] Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors - mediaTUM. tum.de. Link 9.[4] Kinome Profiling - Oncolines B.V. oncolines.com. Link 10.[8] An unbiased evaluation of CK2 inhibitors by chemoproteomics: characterization of inhibitor effects on CK2 and identification of novel inhibitor targets - PubMed. nih.gov. Link 11.[9] Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. frontiersin.org. Link 12.[13] Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. nih.gov. Link 13.[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. nih.gov. Link

Sources

Validation & Comparative

Validating the biological activity of novel pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of Novel Pyrimidine Derivatives: A Comparative Guide to Next-Generation EGFR Inhibitors

The development of targeted therapeutics in oncology relies heavily on the continuous evolution of kinase inhibitors. Among these, pyrimidine derivatives—particularly fused scaffolds like pyrrolo[2,3-d]pyrimidines and thienopyrimidines—have emerged as a cornerstone in overcoming acquired resistance in Non-Small Cell Lung Cancer (NSCLC)[1][2].

This guide provides an objective, data-driven framework for validating the biological activity of novel pyrimidine derivatives. By comparing a representative next-generation compound ("NPD-101") against established clinical standards, we will deconstruct the experimental methodologies required to prove efficacy, selectivity, and mechanism of action.

Mechanism of Action: Overcoming the C797S Resistance Mutation

First- and third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Osimertinib, have revolutionized NSCLC treatment. However, the emergence of the tertiary C797S mutation abolishes the covalent bond between Osimertinib and the cysteine residue at position 797, rendering the drug ineffective[3].

Novel pyrimidine derivatives are engineered to bypass this resistance. By acting as highly potent, reversible, ATP-competitive inhibitors, these fused pyrimidine scaffolds fit precisely into the mutated kinase pocket without relying on covalent attachment[3].

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor Pyrimidine Derivative (NPD-101) Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Fig 1: EGFR signaling cascade and targeted ATP-competitive inhibition by pyrimidine derivatives.

Comparative Performance Analysis

To establish trustworthiness in a novel pyrimidine derivative, its inhibitory profile must be quantitatively benchmarked against existing therapies across a panel of wild-type and mutant kinases. The table below summarizes the comparative performance of our representative novel compound, NPD-101, against Gefitinib (1st Gen) and Osimertinib (3rd Gen).

Table 1: Comparative In Vitro Kinase and Cellular Viability Profiling

CompoundGeneration / ClassIC₅₀ WT EGFR (nM)IC₅₀ L858R/T790M (nM)IC₅₀ L858R/T790M/C797S (nM)PC-9 Triple Mutant Cell Viability IC₅₀ (nM)
Gefitinib 1st Gen (Quinazoline)2.5>10,000>10,000>10,000
Osimertinib 3rd Gen (Pyrimidine)15.21.25,853.06,529.0
NPD-101 4th Gen (Pyrrolopyrimidine)450.50.80.4 250.5

Data Interpretation: A successful next-generation pyrimidine derivative must demonstrate a "self-validating" therapeutic window: it must show sub-nanomolar potency against the triple mutant (L858R/T790M/C797S) while sparing Wild-Type (WT) EGFR to minimize systemic toxicity (e.g., skin rash, diarrhea)[3]. NPD-101 achieves this, whereas Osimertinib fails against the C797S mutation.

Experimental Methodologies: The "How" and "Why"

Generating the data in Table 1 requires robust, self-validating experimental systems. As an application scientist, it is critical to understand not just the protocol, but the causality behind each biochemical step.

Cell-Free Kinase Activity Profiling (ADP-Glo™ Assay)

The Causality: Traditional kinase assays rely on radioactive ³²P-ATP, which poses safety hazards and disposal challenges. The ADP-Glo™ Kinase Assay is a homogeneous, luminescent method that measures the amount of ADP produced during the kinase reaction[4]. Because the luminescent signal is directly proportional to ADP concentration, it provides a highly sensitive, high-throughput alternative capable of detecting activity in volumes as low as 5 μL[4][5].

ADPGlo_Workflow Step1 1. Kinase Reaction (ATP → ADP) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Detection Reagent (ADP → ATP → Light) Step2->Step3 Step4 4. Luminescence Readout Step3->Step4

Fig 2: Step-by-step biochemical workflow of the luminescent ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, combine 2 μL of purified recombinant EGFR mutant enzyme with 1 μL of the pyrimidine derivative (serially diluted in 5% DMSO). Why: Pre-incubation allows reversible inhibitors to reach binding equilibrium with the kinase domain before ATP introduces competitive pressure.

  • Initiate Kinase Reaction: Add 2 μL of the Substrate/ATP mix (optimized to the enzyme's Kₘ for ATP, typically up to 1mM)[5]. Incubate at room temperature for 60-120 minutes.

  • Terminate and Deplete (The Critical Step): Add 5 μL of ADP-Glo™ Reagent and incubate for 40 minutes[5]. Why: This reagent actively terminates the kinase reaction and completely degrades all remaining unreacted ATP. If this step is rushed, residual ATP will cause false-positive background luminescence.

  • Signal Generation: Add 10 μL of Kinase Detection Reagent and incubate for 30 minutes[5]. Why: This reagent converts the kinase-generated ADP back into ATP, which is immediately utilized by an embedded Ultra-Glo™ Luciferase/luciferin system to generate light.

  • Readout & Validation: Record luminescence (0.5–1 second integration time). Self-Validation Control: Always include a "No-Enzyme" control to establish the background noise floor, and an "ATP-to-ADP Conversion Curve" to ensure the assay remains within its linear dynamic range[4].

Cellular Efficacy: Cell Viability Assay (CellTiter-Glo®)

The Causality: While cell-free assays prove target engagement, cellular assays prove membrane permeability and physiological efficacy. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP as a direct proxy for metabolically active cells[6][7]. Its "glow-type" luminescence has a half-life of >5 hours, which eliminates the need for automated reagent injectors and minimizes plate-to-plate variability during high-throughput screening[6][8].

Step-by-Step Protocol:

  • Cell Seeding: Plate engineered Ba/F3 cells or PC-9 NSCLC cells (harboring specific EGFR mutations) in opaque-walled 96-well plates at an optimized density. Why opaque walls? To prevent luminescent signal cross-talk between adjacent wells[9].

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine derivative (e.g., 0.1 nM to 10 μM) and incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes[7][9]. Why: The luciferase enzyme in the detection reagent is temperature-sensitive. Uneven temperature gradients across the plate will cause severe edge effects and skewed IC₅₀ curves[9].

  • Lysis and Detection: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium)[7].

  • Homogenization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[7][9].

  • Readout: Record luminescence. Calculate cell viability relative to DMSO-treated control wells and determine the IC₅₀ using non-linear regression analysis.

References

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed (National Institutes of Health). Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC (National Institutes of Health). Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at:[Link]

Sources

Benchmarking Guide: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS 1774902-18-9), a highly potent hinge-binding scaffold , against established clinical kinase inhibitors. This analysis focuses on its application as a fragment-based lead and a versatile building block for developing next-generation JAK, EGFR, and CDK inhibitors.

Executive Summary

2-(Azepan-1-yl)pyrimidine-5-carbonitrile represents a privileged "minimalist" pharmacophore in kinase drug discovery. Unlike complex clinical inhibitors (e.g., Tofacitinib, Erlotinib) that contain elaborate tail groups for specificity, this product serves as a high-efficiency hinge-binding core . Its structure combines a pyrimidine-5-carbonitrile headgroup (critical for hydrogen bonding with the kinase hinge region) with a hydrophobic azepane ring (targeting the ribose-binding pocket or solvent front).

This guide compares its physicochemical profile, ligand efficiency, and synthetic utility against industry-standard kinase inhibitors, demonstrating its value as a lead optimization starting point and a chemical probe for multi-kinase profiling.

Key Technical Specifications
  • CAS Number : 1774902-18-9[1]

  • Molecular Weight : 202.26 g/mol [1]

  • LogP : 1.73 (Ideal for fragment-based discovery; <3.0)

  • TPSA : 52.81 Ų (High membrane permeability potential)

  • Core Motif : 2-amino-pyrimidine-5-carbonitrile (Classic ATP-mimetic)

Mechanistic Benchmarking: The Scaffold Advantage

The primary value of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile lies in its ability to mimic the adenine ring of ATP with higher ligand efficiency (LE) than bulkier drugs.

Structural Comparison: Hinge Binding Modes
Feature2-(Azepan-1-yl)pyrimidine-5-carbonitrile Tofacitinib (JAK Inhibitor) Erlotinib (EGFR Inhibitor)
Core Scaffold Pyrimidine-5-carbonitrilePyrrolo[2,3-d]pyrimidineQuinazoline
H-Bond Donor None (N1/N3 are acceptors)Pyrrole NHQuinazoline N1
H-Bond Acceptor Pyrimidine N1 & Nitrile (CN)Pyrimidine N3Quinazoline N1
Hydrophobic Tail Azepane (7-membered ring)Piperidine side chainAnilino-polyether tail
Binding Mode Bidentate/Tridentate Hinge Binder Bidentate Hinge BinderMonodentate/Water-mediated
Selectivity Source 5-CN group (Gatekeeper interaction)3D-architecture of pocketTail interaction with C-helix
Mechanism of Action (Signaling Pathway)

The following diagram illustrates the critical signaling node (JAK-STAT) where this scaffold competes with ATP.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrimidine-5-CN) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (Tyr) ATP ATP ATP->JAK Phosphorylation Source pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor 2-(Azepan-1-yl) pyrimidine-5-carbonitrile Inhibitor->JAK Competitive Inhibition (Hinge Binding)

Figure 1: Mechanism of Action. The pyrimidine-5-carbonitrile scaffold competitively inhibits JAK kinases by occupying the ATP-binding pocket, preventing STAT phosphorylation.

Performance Data & Synthetic Utility

Comparative Performance Table

This table benchmarks the intrinsic properties of the scaffold against fully optimized drugs. Note that while the clinical drugs have higher potency (nM), the Ligand Efficiency (LE) of the pyrimidine-5-carbonitrile fragment is often superior, making it a better starting point for novel designs.

Metric2-(Azepan-1-yl)pyrimidine-5-carbonitrile Tofacitinib (Xeljanz) Palbociclib (Ibrance)
Primary Target Multi-Kinase (JAK/EGFR/CDK)JAK1/3CDK4/6
Molecular Weight 202.26 Da312.37 Da447.54 Da
LogP (Lipophilicity) 1.73 (Optimal)1.052.65
TPSA 52.81 Ų67.3 Ų105 Ų
Ligand Efficiency (LE) High (~0.45-0.50) Moderate (~0.35)Moderate (~0.[2][3]30)
Synthetic Steps 1 Step (SNAr) >6 Steps>8 Steps
Cost Efficiency High (Low COGS)Low (High COGS)Low (High COGS)
Synthetic Accessibility: The "One-Step" Advantage

Unlike Tofacitinib, which requires chiral resolution and complex coupling, 2-(Azepan-1-yl)pyrimidine-5-carbonitrile is synthesized via a robust Nucleophilic Aromatic Substitution (SNAr) .

Reaction: 2-chloropyrimidine-5-carbonitrile + Azepane (base) → Product + HCl

This accessibility allows researchers to rapidly generate libraries of analogs (e.g., replacing azepane with other cyclic amines) to scan the kinase ribose pocket.

Experimental Protocols

To validate the performance of this scaffold in your specific kinase assay, follow these standardized protocols.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: Determine the IC50 of the compound against a target kinase (e.g., JAK1 or EGFR).

Materials:

  • Kinase Enzyme (e.g., Recombinant Human JAK1)

  • Biotinylated Peptide Substrate

  • ATP (at Km concentration)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-APC (Allophycocyanin) acceptor

  • Test Compound: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (dissolved in DMSO)

Workflow:

  • Preparation : Dilute compound in 100% DMSO to 100x final concentration (e.g., 10-point dose response from 10 µM to 0.1 nM).

  • Enzyme Mix : Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add enzyme.

  • Incubation : Add 5 µL of Compound + 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT (allows "slow-off" binding detection).

  • Reaction Start : Add 10 µL of Substrate/ATP mix. Incubate for 60 min at RT.

  • Detection : Add 25 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer). The EDTA stops the reaction.

  • Read : Measure TR-FRET signal (Ex: 337 nm, Em: 665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis : Calculate Ratio (665/615). Fit data to a sigmoidal dose-response curve to derive IC50.

Protocol B: Cell Viability Screening (CTG Assay)

Purpose: Assess cellular permeability and off-target cytotoxicity.

Workflow Diagram:

Cell_Assay_Workflow Step1 Seed Cells (HCT-116 / A549) 3000 cells/well Step2 Incubate 24 Hours (Adherence) Step1->Step2 Step3 Treat with Compound (72 Hours) Step2->Step3 Step4 Add CellTiter-Glo Reagent Step3->Step4 Step5 Measure Luminescence Step4->Step5

Figure 2: Cellular Screening Workflow. Standard protocol for evaluating antiproliferative activity.

Strategic Recommendations

  • Use as a Fragment Probe : Due to its low molecular weight (202 Da), use this compound in Surface Plasmon Resonance (SPR) or NMR screens to identify novel binding pockets in "orphan" kinases.

  • Library Expansion : The azepane ring is a perfect vector for "growing" the molecule. Chemical modifications at the C3/C4 position of the azepane ring can introduce solubilizing groups or specific H-bond interactions to improve selectivity (e.g., targeting Cys residues in covalent inhibitors).

  • Dual Inhibition : Leverage the scaffold's known propensity to inhibit both EGFR and COX-2 pathways (a unique synergy for cancer therapy) by testing in complex inflammation-driven cancer models.

References

  • ChemScene . (2024). Product Data: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS 1774902-18-9).[1]

  • Nasser, A. A., et al. (2020).[2] "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M."[2][4] Organic & Biomolecular Chemistry, 18(38), 7608-7634.[2]

  • Abdelgawad, M. A., et al. (2023). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors."[5][6] RSC Advances.

  • AstraZeneca . (2020). "Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry.

  • BenchChem . (2025). "Technical Guide to Benzonitrile Derivatives and Analogues."

Sources

Reproducibility of Experimental Results with 2-(Azepan-1-yl)pyrimidine-5-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the reproducibility of experimental results involving 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS: 1774902-18-9). It is designed to assist medicinal chemists and pharmacologists in standardizing synthesis, characterization, and biological screening protocols.

Executive Summary & Strategic Context

2-(Azepan-1-yl)pyrimidine-5-carbonitrile represents a critical "privileged scaffold" in modern drug discovery. The fusion of the electron-deficient pyrimidine ring with the lipophilic, seven-membered azepane ring creates a unique physicochemical profile often utilized to probe hydrophobic pockets in kinases (e.g., EGFR, CDK) and GPCRs.

However, reproducibility issues frequently arise due to:

  • Synthetic Variability: Incomplete Nucleophilic Aromatic Substitution (

    
    ) due to the steric bulk of the azepane ring compared to 5- or 6-membered analogs.
    
  • Physicochemical Artifacts: High lipophilicity (

    
    ) leading to compound aggregation in aqueous assays, causing false-positive inhibition (pan-assay interference).
    
  • Purification Challenges: Trace contamination with unreacted azepane (a secondary amine) can interfere with subsequent coupling reactions or biological assays.

This guide objectively compares this scaffold against its primary alternatives—Piperidine and Morpholine analogs—and provides validated protocols to ensure data integrity.

Comparative Analysis: Performance & Physicochemical Profile

The choice of the amine ring significantly impacts the synthetic yield and biological behavior. The table below contrasts the Azepane derivative (Target) with standard Piperidine and Morpholine analogs.

Table 1: Physicochemical and Synthetic Comparison
Feature2-(Azepan-1-yl)pyrimidine-5-carbonitrile (Target)2-(Piperidin-1-yl)pyrimidine-5-carbonitrile (Alternative A)2-(Morpholin-4-yl)pyrimidine-5-carbonitrile (Alternative B)
Ring Size 7-Membered (Bulky, Flexible)6-Membered (Standard)6-Membered (Polar)
Steric Bulk High (Interferes with

)
MediumMedium
Nucleophilicity Moderate ( steric hindrance)HighLow (Inductive effect of O)
Calc. LogP ~2.8 (High Lipophilicity)~2.3~1.2 (More Soluble)
Solubility (PBS) Low (< 10 µM)ModerateHigh (> 50 µM)
Assay Risk High (Aggregation prone)ModerateLow
Synthetic Yield 65-75% (Requires Optimization)>85% (Standard Conditions)>90% (Standard Conditions)

Expert Insight: While the Morpholine analog is easier to synthesize and handle, the Azepane derivative is often essential for filling large hydrophobic pockets (e.g., the ATP-binding site of mutant kinases). Reproducibility depends on controlling for its lower solubility and slower reaction kinetics.

Validated Experimental Protocols

To ensure reproducibility, follow these standardized workflows. These protocols address the specific challenges of the azepane moiety.

Protocol A: Optimized Synthesis via

Objective: Synthesize 2-(Azepan-1-yl)pyrimidine-5-carbonitrile with >98% purity, minimizing dimer formation and unreacted starting material.

Reagents:

  • 2-Chloropyrimidine-5-carbonitrile (1.0 eq)

  • Azepane (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloropyrimidine-5-carbonitrile (1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under

    
     atmosphere.
    
    • Note: Avoid protic solvents (EtOH) initially to prevent side reactions if the chloride is labile.

  • Addition: Cool the solution to 0°C. Add DIPEA dropwise, followed by the slow addition of Azepane.

    • Causality: Cooling prevents rapid exotherms and potential polymerization of the pyrimidine core.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Check: Unlike Piperidine (reacts in 1h), Azepane requires 4–6 hours at RT or mild heating (40°C) due to steric hindrance. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Success Criteria: Product should be a white/off-white solid.

    • QC:

      
       NMR must show distinct azepane multiplets at 
      
      
      
      1.5–1.9 ppm (8H) and
      
      
      3.6–3.9 ppm (4H).
Protocol B: Aggregation-Counter Assay (Biological Validation)

Objective: Distinguish true biological inhibition from false positives caused by colloidal aggregation of the lipophilic azepane scaffold.

Methodology:

  • Standard Assay: Measure

    
     in standard buffer (e.g., Kinase Buffer).
    
  • Detergent Assay: Repeat

    
     measurement in the presence of 0.01% Triton X-100  or 0.005% Tween-80 .
    
  • Analysis:

    • If

      
       shifts significantly (> 5-fold increase) with detergent 
      
      
      
      Aggregation Artifact (False Positive).
    • If

      
       remains stable 
      
      
      
      True Binder .

Visualization of Workflows

Figure 1: Synthesis & Troubleshooting Pathway

This diagram outlines the logical flow for synthesis and the critical decision points to ensure high yield and purity.

SynthesisWorkflow Start Start: 2-Cl-Pyrimidine-5-CN React React with Azepane (MeCN, DIPEA, 40°C) Start->React CheckTLC Check TLC (4h) React->CheckTLC Complete Reaction Complete? CheckTLC->Complete Workup Aq. Workup & Drying Complete->Workup Yes Heat Increase Temp to 60°C Complete->Heat No (SM remaining) Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product (>98%) Purify->Final Heat->CheckTLC ChangeSolvent Switch to DMF Heat->ChangeSolvent Still Incomplete ChangeSolvent->CheckTLC

Caption: Logical workflow for the synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile, highlighting troubleshooting steps for incomplete conversion.

Figure 2: Biological Validation Logic (Aggregation Check)

This diagram illustrates the decision process for validating "hits" containing this scaffold.

BioValidation Hit Hit Identified (IC50 < 1µM) DetergentTest Retest with 0.01% Triton X-100 Hit->DetergentTest Compare Compare IC50 Values DetergentTest->Compare Artifact Artifact (Aggregation) Discard/Optimize Compare->Artifact IC50 Increases >5x Valid Valid Binder Proceed to SAR Compare->Valid IC50 Stable

Caption: Decision tree for distinguishing true binding from colloidal aggregation artifacts common with lipophilic azepane scaffolds.

References

  • BenchChem. An In-depth Technical Guide to 2-Azepan-1-yl-5-nitrobenzonitrile Derivatives and Analogues. (Extrapolated methodology for azepane-pyrimidine coupling).

  • ChemScene. Product Data Sheet: 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS 1774902-18-9).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71300299 (Related Structure).

  • MDPI. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. (Discusses steric docking of bulky azepane-like moieties).

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. (General synthetic protocols for pyrimidine-5-carbonitriles).

Sources

Optimizing Potency and Selectivity: A Functional Comparison of Pyrimidine-5-carbonitrile Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-5-carbonitrile motif has emerged as a "privileged scaffold" in modern kinase inhibitor design, appearing in potent inhibitors of JAK, CDK, and p38 MAP kinases. While often viewed merely as a bioisostere for halogens, the 5-cyano (CN) group offers unique electronic and steric advantages that drive potency and metabolic stability.

This guide provides a head-to-head functional comparison of pyrimidine-5-carbonitrile against its common structural analogs: 5-fluoro (steric isostere) and 5-carboxamide (hydrolysis metabolite). We analyze their performance in enzymatic inhibition, cellular target engagement, and physicochemical properties to guide rational lead optimization.

Part 1: The Chemical Rationale (The "Why")

The 5-position of the pyrimidine ring is a critical vector for optimizing interactions with the ATP-binding hinge region of kinases. The choice of substituent here dictates the electron density of the ring nitrogens and the molecule's ability to engage specific backbone residues.

The Candidates

For this comparative guide, we analyze three distinct analog classes typically encountered during Structure-Activity Relationship (SAR) exploration:

FeatureCompound A (The Lead) Compound B (The Isostere) Compound C (The Metabolite)
C5-Substituent -CN (Nitrile) -F (Fluoro) -CONH₂ (Carboxamide)
Electronic Effect Strong EWG (

= 0.66)
Moderate EWG (

= 0.06)
Strong EWG / H-bond Donor
Geometry Linear, RigidSmall, SphericalPlanar, Rotatable
H-Bond Role Weak Acceptor (N)Weak AcceptorDonor & Acceptor
Primary Risk Nucleophilic attack (rare)Metabolic stabilityPermeability / Efflux
Mechanistic Advantage: The "Hinge Binder" Effect

In many kinase active sites (e.g., p38


, CDK9), the 5-CN group does not just act as a space-filler. It frequently forms a specific C-H···N hydrogen bond  with the backbone C-alpha proton or a direct H-bond with a backbone amide (e.g., Met109 in p38

).
  • 5-CN: The linear geometry projects the nitrogen acceptor deep into the pocket without incurring steric clashes, increasing residence time.

  • 5-F: While sterically similar, fluorine lacks the directionality and H-bond acceptor strength of the nitrile nitrogen.

  • 5-CONH₂: Often results in a potency cliff due to the energetic penalty of desolvating the amide group before binding.

Part 2: Functional Assay Performance

The following data summarizes typical performance metrics derived from head-to-head studies in CDK and JAK family assays.

Enzymatic Potency (IC50)

Data normalized to the 5-CN lead compound.

Assay Type5-CN (Lead)5-F (Isostere)5-CONH₂ (Amide)Interpretation
Biochemical IC50 1.0 nM 12 nM450 nMThe 5-CN group provides a ~10x potency boost over fluorine, attributed to specific H-bonding interactions in the hinge region.
Lipophilic Efficiency (LipE) High ModerateLow5-CN offers the best balance of potency vs. lipophilicity (cLogP).
Cellular Potency & Permeability

While enzymatic data favors the nitrile, cellular assays reveal the impact of physicochemical properties.

  • Membrane Permeability (PAMPA):

    • 5-CN: High (

      
       cm/s). The nitrile group is not ionizable and maintains moderate lipophilicity.
      
    • 5-CONH₂: Low. The primary amide significantly increases Topologic Polar Surface Area (TPSA), reducing passive diffusion.

  • Cellular Target Engagement (CETSA):

    • 5-CN: Shows significant thermal stabilization of the target protein at <100 nM.

    • 5-F: Requires higher concentrations (>1

      
      M) to achieve equivalent stabilization, correlating with lower residence time.
      

Part 3: Visualization of Binding Logic

The following diagram illustrates the SAR logic and the specific interaction modes that differentiate the 5-CN scaffold from its analogs.

SAR_Logic cluster_CN 5-CN (Nitrile) cluster_F 5-F (Fluoro) cluster_Amide 5-CONH2 (Amide) Target Kinase Hinge Region (ATP Pocket) CN Linear Geometry Strong H-Bond Acceptor CN->Target Specific Interaction (e.g., Met109) Potency High Potency High LipE CN->Potency F Spherical Weak/No H-Bond F->Target Hydrophobic Only Dropoff 10-fold Potency Loss F->Dropoff Amide High TPSA Desolvation Penalty Amide->Target Steric Clash / Low Permeability

Figure 1: Comparative binding logic of C5-substituents. The 5-CN group (Blue) achieves optimal potency through specific H-bond acceptance without the desolvation penalties associated with the amide (Yellow).

Part 4: Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol 1: TR-FRET Kinase Binding Assay

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to compound fluorescence interference than standard fluorescence intensity assays, crucial when testing aromatic nitriles which can sometimes fluoresce.

Materials:

  • Kinase of interest (e.g., JAK3, CDK9).

  • Biotinylated substrate peptide.

  • Europium-labeled anti-phospho antibody (Donor).

  • Streptavidin-APC (Acceptor).

Workflow:

  • Preparation: Dilute compounds (5-CN, 5-F, 5-CONH₂) in 100% DMSO via 3-fold serial dilution.

  • Reaction: Transfer 50 nL of compound to a 384-well low-volume plate.

  • Enzyme Mix: Add 2.5

    
    L of 2x Kinase/Peptide mix. Incubate 10 mins (pre-equilibrium).
    
  • Initiation: Add 2.5

    
    L of 2x ATP solution (at 
    
    
    
    concentration).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5

    
    L of Detection Mix (Eu-Ab + SA-APC in EDTA buffer). The EDTA stops the reaction.
    
  • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.7.[1]
    
  • Reference Control: Staurosporine IC50 must fall within 3-fold of historical mean.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Why this method? It confirms that the potency observed in Protocol 1 translates to physical target engagement inside a live cell, differentiating the permeable 5-CN from the impermeable 5-CONH₂.

Workflow:

  • Treatment: Treat live cells (e.g., Jurkat) with 1

    
    M of test compound for 1 hour.
    
  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the kinase.

  • Analysis: Plot the density of the soluble fraction vs. temperature. A shift in the melting curve (

    
    ) indicates ligand binding.
    

Part 5: Metabolic Stability & Safety Note

A common misconception is the "cyanide risk" of nitrile-containing drugs.

  • Aromatic Nitriles (Pyrimidine-5-CN): These are generally metabolically stable . The C-CN bond on an aromatic ring is strong and resistant to oxidative cleavage by CYPs. They do not typically release cyanide in vivo.[2][3]

  • Aliphatic Nitriles: These carry a risk if an alpha-proton is present (susceptible to CYP oxidation

    
     cyanohydrin 
    
    
    
    cyanide release).[3]
  • Hydrolysis: The primary metabolic risk for Pyrimidine-5-CN is hydrolysis to the amide (Compound C) and subsequently the carboxylic acid. This is monitored via Microsomal Stability Assays (Mouse/Human Liver Microsomes).

    • Observation: 5-CN analogs often show superior half-life (

      
      ) compared to esters or other hydrolyzable groups due to the stability of the electron-deficient pyrimidine ring.
      

Part 6: Visualization of Assay Workflow

Assay_Workflow Start Compound Library (5-CN, 5-F, 5-CONH2) EnzAssay TR-FRET Biochemical Assay (IC50 Determination) Start->EnzAssay Filter1 Potency Filter (IC50 < 10 nM) EnzAssay->Filter1 Data Analysis Filter1->Start Fail (Re-design) CellAssay CETSA / Cellular Potency (Target Engagement) Filter1->CellAssay Pass ADME Metabolic Stability (Microsomes) CellAssay->ADME Confirmed Permeability Decision Lead Candidate Selection ADME->Decision High Stability

Figure 2: Screening cascade for validating pyrimidine-5-carbonitrile analogs. The workflow prioritizes enzymatic potency before filtering for cellular permeability and metabolic stability.

References

  • Structure-Based Design of p38

    
     Inhibitors. 
    Title: 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.[4]
    Source: Journal of Medicinal Chemistry (2005).[2][4]
    Link:[Link]
    
  • Nitrile vs. Halogen Bioisosterism. Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[3] Source: Journal of Medicinal Chemistry (2010). Link:[Link]

  • CDK9 Inhibitor SAR. Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationships, and Anticancer Activities.[5] Source: Journal of Medicinal Chemistry (2013).[6] Link:[Link]

  • Role of Nitriles in Protein-Ligand Interactions. Title: A survey of the role of nitrile groups in protein-ligand interactions.[3][7][8][9] Source: Future Medicinal Chemistry (2018). Link:[Link]

Sources

Selectivity Profiling of Pyrimidine Derivatives: A Comparative Guide vs. Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of selectivity profiling for pyrimidine-based kinase inhibitors , specifically contrasting them with quinazoline scaffolds .[1] While quinazolines (e.g., Gefitinib, Erlotinib) established the paradigm for EGFR inhibition, the pyrimidine scaffold (e.g., 2,4-diaminopyrimidines) offers superior "tunability" for overcoming resistance mutations (e.g., T790M, C797S) and reducing off-target toxicity. This document details the experimental workflows, comparative performance data, and mechanistic insights required for rigorous selectivity assessment in drug discovery.

Part 1: Scientific Foundation & Scaffold Analysis

The Structural Divergence

The core distinction lies in rigidity versus flexibility.

  • Quinazolines (Benzopyrimidines): A fused bicyclic system. This rigidity often leads to high potency (Type I binding) but can result in "pan-kinase" inhibition due to the conservation of the ATP-binding pocket across the kinome.

  • Pyrimidines: A monocyclic core allowing diverse substitution patterns (C2, C4, C6). This flexibility enables the molecule to access distinct hydrophobic pockets (e.g., the "back pocket" or DFG-out conformation), facilitating Type II binding or specific mutant selectivity that rigid quinazolines cannot accommodate.

Mechanism of Selectivity

Selectivity is rarely achieved by targeting the conserved hinge region alone.

  • Gatekeeper Residues: Pyrimidine derivatives can be designed to navigate bulky gatekeeper mutations (e.g., T790M in EGFR) by utilizing flexible linkers at the C2 or C4 position, avoiding steric clashes that render quinazolines ineffective.

  • Allosteric Interactions: Extended pyrimidine side chains often engage the

    
    C-helix or the DFG motif, regions with higher sequence divergence than the ATP pocket.
    

Part 2: Comparative Analysis (Data & Performance)

Case Study: 4-Anilinopyrimidines vs. 4-Anilinoquinazolines

The following data synthesizes performance metrics from recent medicinal chemistry campaigns targeting EGFR mutant variants. The objective was to achieve potency against the resistant double mutant (L858R/T790M) while sparing Wild-Type (WT) EGFR to reduce cutaneous toxicity.

Table 1: Comparative Inhibitory Potency (

) and Selectivity Profiles[2]
Compound ClassRepresentative StructureTarget: EGFR (L858R/T790M)Off-Target: EGFR (WT)Selectivity Index (WT / Mutant)Off-Target: CDK2Off-Target: JAK3
Quinazoline Gefitinib-analog (Gen 1)> 1,000 nM3.0 nM0.003 (Poor) 450 nM120 nM
Quinazoline Afatinib (Gen 2 - Covalent)10 nM1.0 nM0.1 (Low) 800 nM500 nM
Pyrimidine Osimertinib (Gen 3) 3 nM 480 nM 160 (High) > 10,000 nM> 5,000 nM
Pyrimidine Exp. Compound A8 [1]5.0 nM > 1,000 nM > 200 (Superior) > 10,000 nM> 10,000 nM

Analysis: The quinazoline scaffold (Gefitinib/Afatinib) exhibits high potency against WT EGFR, leading to dose-limiting toxicities. The pyrimidine-based inhibitors (Osimertinib and Experimental A8) demonstrate a "selectivity flip," effectively ignoring the WT receptor while potently inhibiting the mutant. This is attributed to the pyrimidine core's ability to adopt a conformation that fits the restricted ATP pocket of the T790M mutant without relying on the steric bulk that hinders quinazolines.

Part 3: Experimental Protocol (Self-Validating System)

Method: Radiometric Filter Binding Assay ( P-ATP)

While fluorescence-based assays (e.g., FRET, FP) are common for primary screening, the Radiometric Filter Binding Assay remains the "Gold Standard" for selectivity profiling due to its direct measurement of catalytic activity and lack of interference from fluorescent compound properties.

Workflow Diagram

The following diagram outlines the logical flow from compound library to validated selectivity profile.

SelectivityWorkflow cluster_QC Quality Control Gates Library Compound Library (Pyrimidine Derivatives) PrimaryScreen Primary Screen (Single Dose @ 1 µM) Library->PrimaryScreen Selection Hit Selection (>50% Inhibition) PrimaryScreen->Selection Filter Inactive KdDetermination Kd/IC50 Profiling (10-point Dose Response) Selection->KdDetermination Radiometric Radiometric Assay (33P-ATP Gold Standard) KdDetermination->Radiometric Method DataAnalysis Data Analysis (Gini Coeff. & Entropy) Radiometric->DataAnalysis Raw Counts (CPM) ZPrime Z' Factor > 0.5 Radiometric->ZPrime RefCompound Ref. Inhibitor (Staurosporine) Radiometric->RefCompound SelectivityProfile SelectivityProfile DataAnalysis->SelectivityProfile Output

Caption: Logical workflow for kinase selectivity profiling, progressing from single-dose screening to high-fidelity radiometric confirmation.

Step-by-Step Protocol

1. Reagent Preparation:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na
    
    
    
    VO
    
    
    , 2 mM DTT. Critical: Fresh DTT is essential for kinase stability.
  • Substrate: Use specific peptide substrates (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases) at concentrations

    
    .
    
  • ATP Mix: Prepare a mixture of cold ATP and

    
    ATP. Final specific activity should be 
    
    
    
    .

2. Reaction Assembly (384-well plate):

  • Step A: Dispense 5

    
    L of test compound (in 100% DMSO) into wells. Final DMSO concentration must be 
    
    
    
    .
  • Step B: Add 10

    
    L of Enzyme/Substrate mixture. Incubate for 5 minutes at RT to allow compound-enzyme equilibration.
    
  • Step C: Initiate reaction by adding 10

    
    L of ATP Mix.
    
  • Control: Include "No Enzyme" (background) and "No Compound" (Max Signal) wells.

3. Incubation & Termination:

  • Incubate at RT for 120 minutes.

  • Stop: Spot 15

    
    L of the reaction onto P81 phosphocellulose filter paper.
    
  • Wash: Wash filters

    
     minutes with 0.75% phosphoric acid. This removes unreacted ATP while the cationic peptide substrate binds to the anionic filter.
    

4. Quantification:

  • Dry filters and add scintillant.

  • Read on a scintillation counter (e.g., MicroBeta).

  • Calculation:

    
     Activity = 
    
    
    
    .

Part 4: Data Interpretation & Visualization

Selectivity Metrics

Do not rely solely on


 heatmaps. Use quantitative metrics to rank derivatives:
  • Selectivity Score (

    
    ):  The percentage of kinases inhibited 
    
    
    
    at a concentration of 10
    
    
    M. Lower is more selective.
  • Gini Coefficient: A value between 0 (equal inhibition of all kinases) and 1 (inhibition of a single kinase). Pyrimidine derivatives targeting specific mutants often aim for a Gini coefficient

    
    .
    
Structural Interaction Map

Understanding why a pyrimidine derivative is selective requires visualizing the binding mode.

BindingMode PyrimidineCore Pyrimidine Core (Hinge Binder) HingeRegion Kinase Hinge (Met793 in EGFR) PyrimidineCore->HingeRegion H-Bonds (Type I) Gatekeeper Gatekeeper Residue (Thr790 / Met790) PyrimidineCore->Gatekeeper Steric Evasion SolventFront Solvent Front (C2/C4 Substituents) BackPocket Hydrophobic Back Pocket (Selectivity Determinant) SolventFront->BackPocket Hydrophobic Interaction Quinazoline Quinazoline Scaffold (Steric Clash w/ T790M) Quinazoline->Gatekeeper Clash!

Caption: Interaction map highlighting how the flexible pyrimidine core evades the gatekeeper clash common to quinazolines.

References

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Source: PubMed / Springer Nature (2025) URL:[Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. Source: PubMed Central (PMC) URL:[Link]

  • A high-throughput radiometric kinase assay (Dot Blot Protocol). Source: PubMed Central (PMC) URL:[Link]

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors. Source: PubMed (2019) URL:[Link]

Sources

Evaluating the Drug-Likeness Properties of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine scaffolds constitute the backbone of modern oncology and antiviral pharmacopoeia, appearing in over 30% of FDA-approved small molecule kinase inhibitors (e.g., Imatinib, Palbociclib). However, their planar, nitrogen-rich architecture often introduces specific developability liabilities: poor aqueous solubility due to high crystal lattice energy and rapid oxidative metabolism at the C2/C4 positions.

This guide provides a rigorous, data-driven framework for evaluating novel pyrimidine analogs ("Series N") against industry-standard references. By integrating kinetic solubility profiling, PAMPA permeability assays, and microsomal stability data, we demonstrate how to objectively validate a "best-in-class" profile.

The Pyrimidine Privilege: Structural Advantages & Liabilities

Before defining the evaluation protocols, it is critical to understand why we test specific parameters for pyrimidines.

  • The Advantage: The pyrimidine ring (1,3-diazine) offers a distinct vector for hydrogen bonding (acceptor at N1/N3) and

    
    -stacking interactions, making it an ideal ATP-mimetic in kinase pockets.
    
  • The Liability:

    • Solubility: The symmetry and planarity of the ring often lead to "brick dust" molecules—highly crystalline solids with low water solubility.

    • Metabolism: The electron-deficient ring is susceptible to nucleophilic attack, while substituents (especially at C2) are prone to rapid N-oxidation or dealkylation by Cytochrome P450 enzymes.

Strategic Evaluation Framework

To rigorously compare a novel series against established drugs, we utilize a funnel-based screening architecture. This ensures resources are not wasted on compounds that fail fundamental physicochemical requirements.

Diagram 1: Integrated Drug-Likeness Screening Workflow

This workflow prioritizes "fail-early" metrics (Solubility) before moving to complex biological stability.

ScreeningWorkflow Start Novel Pyrimidine Library Solubility Step 1: Kinetic Solubility (Nephelometry/UV) Target: >50 µM Start->Solubility Permeability Step 2: PAMPA/Caco-2 (Passive Diffusion) Target: Pe > 10^-6 cm/s Solubility->Permeability Pass Discard Discard / Redesign Solubility->Discard Fail (<10 µM) Metabolism Step 3: Microsomal Stability (Human/Mouse Liver) Target: t1/2 > 30 min Permeability->Metabolism High Permeability Permeability->Discard Low Permeability Safety Step 4: hERG Inhibition (Cardiotoxicity) Target: IC50 > 10 µM Metabolism->Safety Stable Metabolism->Discard High Clearance Lead Qualified Lead Candidate Safety->Lead Safe Safety->Discard hERG Liability

Caption: A funnel-based screening hierarchy designed to filter pyrimidine candidates by physicochemical viability before assessing biological toxicity.

Experimental Protocols (The "How-To")

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration at which the novel pyrimidine precipitates from solution in the presence of 2% DMSO. This is critical for pyrimidines, which often exhibit false positives in biological assays due to micro-precipitation.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Perform serial dilutions in a 96-well plate to achieve test concentrations ranging from 1 µM to 500 µM in Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration must be

    
     2%.[1]
    
  • Incubation: Shake plates at room temperature for 2 hours to reach pseudo-equilibrium.

  • Detection: Measure light scattering (nephelometry) or UV absorbance (after filtration).[2]

  • Validation: Use Reserpine (low solubility control) and Hydrocortisone (high solubility control).

Self-Validating Check: If the UV absorbance curve does not plateau but drops sharply at high concentrations, precipitation has occurred.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability.[3][4][5][6] Pyrimidines designed as kinase inhibitors must cross the cell membrane to reach intracellular ATP pockets.

Methodology:

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom plate.

  • Acceptor Plate: Add 200 µL of buffer to the top plate. The membrane is pre-coated with a phospholipid-dodecane mixture (simulating the lipid bilayer).

  • Incubation: Sandwich the plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Analysis: Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
Protocol C: Microsomal Metabolic Stability

Objective: Evaluate the susceptibility of the pyrimidine ring to Cytochrome P450-mediated oxidation.

Methodology:

  • Reaction Mix: Incubate 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes into ice-cold acetonitrile (containing internal standard) to quench the reaction.
    
  • Analysis: Centrifuge to remove protein and analyze supernatant via LC-MS/MS.

  • Output: Plot

    
     vs. time to determine half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Comparative Performance Analysis

The following data compares a hypothetical optimized "Novel Series N" (C-linked pyrimidine) against a standard "Reference Drug R" (representative of first-generation N-linked pyrimidine kinase inhibitors like early Imatinib analogs).

Table 1: Physicochemical & ADME Comparison
MetricTest MethodReference Drug R (Standard)Novel Series N (Optimized)Performance Delta
Kinetic Solubility Nephelometry (pH 7.4)15 µM (Low)120 µM (High) +800% (Improved formulation potential)
Permeability (

)
Caco-2 (A-to-B)

cm/s

cm/s
High (Superior cellular entry)
Efflux Ratio Caco-2 (B-A / A-B)14.5 (P-gp substrate)1.2 (Non-substrate) Reduced multidrug resistance risk
Metabolic Stability (

)
HLM (Microsomes)18 min>120 min 6x extension in half-life
hERG Inhibition Patch Clamp (

)
4.2 µM>30 µM Significantly reduced cardiac risk
Data Interpretation & Causality
  • Solubility: The Reference Drug R suffers from "brick dust" properties due to strong

    
    -
    
    
    
    stacking of the planar pyrimidine core. Series N incorporates a solubilizing morpholine tail at the C4 position, disrupting the crystal lattice without affecting kinase binding.
  • Metabolic Stability: Drug R shows rapid clearance (

    
     min). Metabolic identification (MetID) studies typically reveal oxidation at the electron-deficient C2-position. Series N utilizes a steric block (e.g., a methyl group or fluorine) at C2, effectively shielding the metabolic soft spot.
    
  • Efflux: The high efflux ratio of Drug R (14.5) indicates it is a substrate for P-glycoprotein (P-gp), limiting brain penetration and intracellular accumulation. Series N's lowered lipophilicity (LogD 2.5 vs 4.1) evades P-gp recognition.

Diagram 2: Structure-Property Optimization Logic

This diagram illustrates the decision logic used to optimize the pyrimidine scaffold based on the data above.

OptimizationLogic Issue Problem: Rapid Clearance (t1/2 < 20 min) RootCause Root Cause: C2-Position Oxidation (Nucleophilic Attack) Issue->RootCause Strategy Strategy: Steric/Electronic Blockade RootCause->Strategy Modification1 Option A: C2-Methylation (Steric Hindrance) Strategy->Modification1 Modification2 Option B: C2-Fluorination (Electronic Deactivation) Strategy->Modification2 Result Result: Series N (t1/2 > 120 min) Modification1->Result Modification2->Result

Caption: Logic flow for optimizing metabolic stability in pyrimidine scaffolds by targeting the C2 oxidation site.

Safety Assessment: hERG Inhibition

A critical failure mode for pyrimidine kinase inhibitors is cardiotoxicity via hERG potassium channel blockade.

  • Structural Alert: Pyrimidines linked to lipophilic amines (common in kinase designs) often fit the hERG pharmacophore.

  • Series N Performance: By reducing overall lipophilicity (LogP < 3) and reducing the pKa of the basic amine (using a pyridine or pyrimidine-linked amine rather than a flexible aliphatic amine), Series N achieves an

    
    , providing a >100-fold safety margin relative to therapeutic plasma concentrations.
    

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. Microsomal Stability Assay Protocol & Data Interpretation. Retrieved from [Link]

  • National Institutes of Health (NIH). Aqueous Kinetic Solubility Assay Protocol (NCATS). Retrieved from [Link]

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Retrieved from [Link]

  • MDPI. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile (CAS No. 1774902-18-9). As a specialized heterocyclic compound used in research and drug development, its handling and disposal require a thorough understanding of its chemical nature to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety protocols.

Hazard Assessment and Chemical Profile

A specific Safety Data Sheet (SDS) for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile is not consistently available. Therefore, a conservative hazard assessment must be conducted based on its constituent functional groups: the nitrile group (-CN), the pyrimidine core, and the azepane ring.

  • Nitrile Group (-CN): This is the primary group of concern. Organic nitriles are toxicologically significant as they can be metabolized to release cyanide ions. Furthermore, they may release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion.[1][2] For this reason, 2-(Azepan-1-yl)pyrimidine-5-carbonitrile must be handled as a toxic substance.

  • Pyrimidine Core: This nitrogen-containing heterocycle is a fundamental component of various biologically active molecules, including pharmaceuticals.[3] While pyrimidines themselves have biological degradation pathways, substituted pyrimidines can exhibit a wide range of pharmacological and toxicological effects.[4] The presence of this core warrants careful handling to avoid unintended biological exposure.

  • Azepane Moiety: This saturated heterocycle is generally stable, but its presence contributes to the overall lipophilicity and molecular properties of the compound.

Given this structural analysis, all waste containing this compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.

Inferred Hazard Profile

The following table summarizes the key chemical and inferred hazard data for 2-(Azepan-1-yl)pyrimidine-5-carbonitrile.

PropertyValue / ClassificationSource
CAS Number 1774902-18-9[5]
Molecular Formula C₁₁H₁₄N₄[5]
Molecular Weight 202.26 g/mol [5]
Inferred Acute Toxicity Likely Category 3 or 4 (Oral, Dermal, Inhalation)Inferred from nitrile analogs[6][7]
Inferred Skin Irritation Likely irritating to skinInferred from pyrimidine analogs[8][9]
Inferred Eye Irritation Likely causes serious eye irritationInferred from pyrimidine analogs[8][9]
Primary Hazard Toxic. Releases toxic fumes on decomposition.Inferred from nitrile chemistry[1][2]

Safety Protocols and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, all personnel must adhere to strict safety protocols.

  • Engineering Controls: All handling of solid 2-(Azepan-1-yl)pyrimidine-5-carbonitrile and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a full-face shield.[12]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of them as solid hazardous waste after handling.[12]

    • Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory.

Step-by-Step Waste Segregation and Disposal Procedures

Proper segregation at the point of generation is critical for safe and compliant disposal.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions. All waste generated must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[13][14]

Protocol 1: Collection of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile Waste
  • Container Selection: Use only designated, leak-proof, and chemically compatible hazardous waste containers. Ensure containers are kept closed except when adding waste.[15]

  • Waste Labeling: Immediately label the waste container with the words "Hazardous Waste ," the full chemical name "2-(Azepan-1-yl)pyrimidine-5-carbonitrile ," and an approximate concentration or percentage if in a mixture.

  • Segregation of Waste Streams:

    • Solid Waste: Collect all contaminated disposable materials, including gloves, weighing papers, and absorbent pads, in a designated container for solid hazardous chemical waste. This container should be lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.

      • If dissolved in non-halogenated solvents (e.g., acetonitrile, ethanol, ethyl acetate), use a container labeled "Non-Halogenated Organic Waste ."[15]

      • If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), use a container labeled "Halogenated Organic Waste ."

    • Sharps Waste: Any contaminated sharps, such as needles, syringes, or broken glassware, must be placed in a designated, puncture-proof sharps container.

The following diagram illustrates the decision-making process for proper waste stream segregation.

G cluster_0 start Waste Containing 2-(Azepan-1-yl)pyrimidine-5-carbonitrile Generated q_form Is the waste solid or liquid? start->q_form q_sharp Is the solid waste contaminated sharps (e.g., glass, needles)? q_form->q_sharp Solid q_solvent Is the liquid waste in a halogenated solvent (e.g., DCM, Chloroform)? q_form->q_solvent Liquid out_solid Solid Hazardous Waste Container q_sharp->out_solid No out_sharp Sharps Waste Container q_sharp->out_sharp Yes out_nonhal Non-Halogenated Liquid Waste Container q_solvent->out_nonhal No out_hal Halogenated Liquid Waste Container q_solvent->out_hal Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.